Isomorellic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C33H36O8 |
|---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
(Z)-4-[12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C33H36O8/c1-16(2)8-9-20-26-19(11-12-30(4,5)39-26)24(34)23-25(35)21-14-18-15-22-31(6,7)41-32(28(18)36,13-10-17(3)29(37)38)33(21,22)40-27(20)23/h8,10-12,14,18,22,34H,9,13,15H2,1-7H3,(H,37,38)/b17-10- |
InChI Key |
COVMVPHACFXMAX-YVLHZVERSA-N |
SMILES |
CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C=CC(O2)(C)C)C |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(/C)\C(=O)O)O)C=CC(O2)(C)C)C |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C=CC(O2)(C)C)C |
Synonyms |
morellic acid |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Structural Elucidation and Pharmacophore Distinction of Morellic vs. Isomorellic Acid
This guide is structured as a high-level technical whitepaper designed for drug discovery scientists and phytochemical researchers. It prioritizes mechanistic understanding, structural elucidation, and reproducible isolation protocols.
Executive Summary
Morellic acid and isomorellic acid are secondary metabolites isolated from the resin of Garcinia hanburyi (Gamboge). Belonging to the class of caged xanthones , they share a tetracyclic polyprenylated xanthone scaffold (the "cage") responsible for their potent cytotoxic and anti-angiogenic properties.
Despite their therapeutic potential, their structural similarity presents a significant challenge in isolation and standardization. This guide delineates the precise stereochemical and geometric differences between the two, providing a self-validating protocol for their separation and identification.
Structural Anatomy & Mechanistic Divergence
The core difference between Morellic acid and Isomorellic acid lies in the geometric isomerism of the C-2 side chain and the stereochemical configuration at the C-2 position .
The "Caged" Scaffold
Both compounds possess the unique 4-oxatricyclo[4.3.1.0^3,7]dec-8-en-2-one scaffold derived from the oxidative cyclization of a prenyl side chain with the xanthone core.[1][2] This "cage" is the pharmacophore responsible for interacting with cellular targets (e.g., transferrin receptors, NF-κB signaling).[1][2]
The Critical Distinction: E/Z Isomerism
While often confused in early literature, modern crystallographic and NMR data define the isomers based on the geometry of the
| Feature | Morellic Acid | Isomorellic Acid |
| Side Chain Geometry | (Z)-isomer (Tiglic acid moiety) | (E)-isomer (Angelic acid moiety) |
| C-2 Stereochemistry | Typically (R) -configuration | Typically (S) -configuration (Epimer) |
| IUPAC Designation | (2Z)-...-2-methylbut-2-enoic acid | (2E)-...-2-methylbut-2-enoic acid |
| Key Stability | Thermodynamically less stable; prone to isomerization under light/heat.[1][2] | Often the degradation product or more stable isomer. |
Note on Nomenclature: In the broader Garcinia xanthone family (e.g., Gambogic vs. Isogambogic acid), the prefix "Iso-" can sometimes refer to the constitutional isomerism of the pyran ring cyclization (C-10 vs. C-12).[1] However, for the Morellic/Isomorellic pair, the distinction is predominantly defined by the C-2/C-3 stereochemistry and side-chain geometry [1, 2].[1]
Analytical Differentiation (NMR & HPLC)[2]
Distinguishing these isomers requires high-resolution techniques.[1] The most diagnostic signals are found in the proton NMR spectra regarding the olefinic proton of the side chain and the C-2 methine proton.
Diagnostic NMR Signals (400 MHz, CDCl3)
| Position | Proton (H) | Morellic Acid ( | Isomorellic Acid ( | Mechanistic Explanation |
| H-27 (Olefinic) | =CH- | 6.05 - 6.15 (t) | 6.50 - 6.65 (t) | Deshielding effect of the carboxyl group in the E-isomer (Isomorellic) vs Z-isomer.[1][2] |
| H-2 (Cage) | -CH- | 3.48 - 3.52 (d) | 3.25 - 3.35 (d) | Anisotropic shielding differences due to the side chain orientation.[1][2] |
| C-29 (Methyl) | -CH3 | 1.70 - 1.75 (s) | 1.85 - 1.95 (s) | Spatial proximity to the carbonyl oxygen affects the methyl shift.[1][2] |
HPLC Retention Behavior
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2]
-
Mobile Phase: Acetonitrile (ACN) / Water (0.1% Formic Acid).[2]
-
Elution Order: Due to the intramolecular hydrogen bonding and slight polarity difference, Isomorellic acid typically elutes after Morellic acid in reverse-phase systems, although this is gradient-dependent.[1][2]
Experimental Isolation Protocol
Objective: Isolate high-purity (>95%) Morellic and Isomorellic acid from Garcinia hanburyi resin.[1][2]
Phase 1: Resin Extraction[1]
-
Pulverization: Grind 100g of dry Garcinia hanburyi resin into a fine powder (mesh size 40-60) to maximize surface area.
-
Cold Extraction: Macerate in Acetone (3 x 500 mL) at room temperature for 24 hours. Avoid heat to prevent thermal isomerization.
-
Filtration: Filter the supernatant and concentrate under reduced pressure (Rotavap) at <40°C to yield the crude gum.
Phase 2: Fractionation (Silica Gel)[2]
-
Slurry Packing: Pack a glass column with Silica Gel 60 (230-400 mesh).[1][2]
-
Gradient Elution: Elute with a gradient of Petroleum Ether : Ethyl Acetate (from 10:1 to 1:1).
-
TLC Monitoring: Spot fractions on Silica TLC plates; visualize under UV (254/365 nm). Morellic acids appear as distinct yellow/orange spots.
-
Pooling: Collect the fraction enriched with "Morellic acid complex" (typically elutes after the non-polar terpenes but before the highly polar glycosides).
Phase 3: Purification (Semi-Prep HPLC)[2]
-
System: HPLC with UV-Vis detector (set to 360 nm).
-
Column: C18 Semi-preparative (10 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with MeOH : Water (85 : 15) or ACN : Water (75 : 25) with 0.1% Formic Acid.[2]
-
Flow Rate: 3.0 mL/min.[2]
-
Collection:
-
Lyophilization: Freeze-dry collected fractions immediately to prevent hydrolysis.[1][2]
Visualizations & Logic Pathways
Isolation Workflow
The following diagram illustrates the critical path for isolating these isomers, highlighting the decision points to avoid degradation.
Caption: Step-by-step isolation workflow emphasizing temperature control to prevent thermal isomerization.
Structural Identification Logic Tree
Use this logic flow to confirm the identity of an isolated sample.
Caption: Decision tree for spectroscopic differentiation based on key proton chemical shifts.
References
-
Han, Q. B., et al. (2006).[2] "Caged Garcinia xanthones: isolation, structure elucidation and anticancer activity."[2] Chemical & Pharmaceutical Bulletin, 54(2), 265-267.[1]
-
Wang, L. L., et al. (2008).[2] "Improved high-performance liquid chromatographic method for simultaneous determination of 12 cytotoxic caged xanthones in Gamboges." Biomedical Chromatography, 22(6), 637-644.[1][4][5]
-
PubChem. (n.d.).[2] "Morellic Acid Compound Summary." National Center for Biotechnology Information.
-
PubChem. (n.d.).[2] "Isomorellic Acid Compound Summary." National Center for Biotechnology Information. [2]
-
Jang, H. Y., et al. (2015).[2] "Structure Identification of Xanthones from Garcinia hanburyi." Journal of Chromatographic Science, 53(10), 1695–1700.[5] [2]
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An In-depth Technical Guide to the Biosynthetic Pathway of Isomorellic Acid in Garcinia Species
Abstract
Isomorellic acid, a prominent member of the polycyclic polyprenylated acylphloroglucinols (PPAPs), represents a class of complex natural products isolated from Garcinia species, notably Garcinia morella.[1][2] These compounds have garnered significant interest from the scientific community due to their intricate molecular architectures and a wide range of biological activities, including potent anticancer properties.[2][3][4] This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of isomorellic acid, drawing upon established principles of secondary metabolite biosynthesis in plants. We will delve into the enzymatic steps, from the formation of the core acylphloroglucinol scaffold to the subsequent prenylation and intricate cyclization events. Furthermore, this guide outlines robust experimental methodologies for the elucidation and characterization of this pathway, tailored for researchers, scientists, and drug development professionals.
Introduction: The Significance of Isomorellic Acid and its Biosynthetic Origins
Isomorellic acid belongs to the type B PPAPs, a family of natural products characterized by a bicyclo[3.3.1]nonane-2,4,9-trione core.[5] The biosynthesis of PPAPs is a fascinating example of metabolic convergence, utilizing precursors from both the polyketide and the mevalonate/methylerythritol phosphate (MEP/MVA) pathways. Understanding the intricate enzymatic machinery responsible for the synthesis of isomorellic acid is paramount for several reasons. Firstly, it can unveil novel enzymes with potential applications in biocatalysis and synthetic biology. Secondly, elucidating the pathway can pave the way for metabolic engineering approaches in heterologous hosts to produce isomorellic acid and its analogs on a larger scale for pharmacological studies and drug development.
This guide will first present a putative biosynthetic pathway for isomorellic acid, constructed from existing knowledge of PPAP and xanthone biosynthesis in Garcinia and related genera. Subsequently, we will provide detailed experimental protocols that can be employed to validate this proposed pathway, identify the involved enzymes, and characterize their function.
The Proposed Biosynthetic Pathway of Isomorellic Acid
The biosynthesis of isomorellic acid can be conceptually divided into three major stages:
-
Formation of the Acylphloroglucinol Core
-
Sequential Prenylation of the Aromatic Core
-
Oxidative Cyclizations to form the Polycyclic Scaffold
Stage 1: Formation of the Acylphloroglucinol Core
The acylphloroglucinol scaffold is believed to be synthesized via the polyketide pathway. This process likely involves a type III polyketide synthase (PKS), analogous to benzophenone synthase (BPS).[6] The proposed steps are as follows:
-
Initiation: The biosynthesis is initiated with a starter molecule, likely isovaleryl-CoA, derived from the degradation of branched-chain amino acids like leucine.
-
Elongation: The starter molecule undergoes three successive condensation reactions with malonyl-CoA, catalyzed by the PKS.
-
Cyclization and Aromatization: The resulting polyketide intermediate undergoes an intramolecular C-acylation to form the phloroglucinol ring, which then aromatizes to yield isovalerylphloroglucinol.
Stage 2: Sequential Prenylation
Following the formation of the acylphloroglucinol core, a series of prenylation events occur, catalyzed by prenyltransferases. These enzymes utilize dimethylallyl pyrophosphate (DMAPP) and geranyl pyrophosphate (GPP) as prenyl donors, which are synthesized via the MEP or MVA pathway. The prenylation is thought to proceed in a specific order, decorating the aromatic ring and preparing it for cyclization.
-
First Prenylation: A prenyltransferase attaches a DMAPP unit to the isovalerylphloroglucinol core.
-
Second Prenylation: A second prenylation event, potentially with GPP, occurs at a different position on the ring. The specific regioselectivity of these prenyltransferases is a key determinant of the final PPAP structure.
Stage 3: Oxidative Cyclizations
The final and most complex stage in the biosynthesis of isomorellic acid involves a series of oxidative cyclizations of the polyprenylated acylphloroglucinol intermediate.[7][8][9] These reactions are likely catalyzed by cytochrome P450 monooxygenases, which are known to be involved in the structural diversification of many plant secondary metabolites. The proposed cyclization cascade could involve:
-
Initial Ring Formation: An initial intramolecular cyclization, possibly a Diels-Alder reaction or a Michael-type addition, forms the characteristic bicyclo[3.3.1]nonane core.
-
Further Oxidations and Rearrangements: Subsequent oxidation and rearrangement reactions would then lead to the formation of the caged structure of isomorellic acid. The exact mechanism of these cyclizations is a key area for future research.
Experimental Methodologies for Pathway Elucidation
The validation of the proposed biosynthetic pathway and the identification of the involved enzymes require a multi-faceted experimental approach. The following protocols provide a framework for researchers to investigate the biosynthesis of isomorellic acid.
Isotopic Labeling Studies to Trace Precursor Incorporation
Isotopic labeling is a powerful technique to trace the metabolic fate of precursors into the final natural product.[10][11]
Protocol: ¹³C-Labeling of Garcinia morella Seedlings
-
Precursor Selection: Prepare solutions of ¹³C-labeled precursors, such as [1-¹³C]-D-glucose (for general labeling of primary and secondary metabolism), [U-¹³C₆]-L-leucine (to trace the origin of the isovaleryl moiety), and [1,2-¹³C₂]-acetate (to confirm the polyketide origin of the phloroglucinol ring).
-
Plant Material: Germinate and grow Garcinia morella seeds in a sterile liquid culture medium.
-
Feeding: Introduce the labeled precursors into the liquid culture medium at various concentrations and time points. A control group without labeled precursors should be run in parallel.
-
Harvesting and Extraction: After the incubation period, harvest the plant tissues (roots, stems, and leaves), freeze-dry, and grind them to a fine powder. Extract the metabolites using a suitable solvent system (e.g., methanol/chloroform/water).
-
Analysis:
-
LC-MS Analysis: Analyze the extracts by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify isomorellic acid and potential biosynthetic intermediates. Compare the mass spectra of the labeled and unlabeled samples to determine the incorporation of ¹³C isotopes.
-
NMR Spectroscopy: Purify isomorellic acid from the labeled extracts and analyze it by ¹³C-NMR spectroscopy. The enrichment of specific carbon signals will provide detailed information about the biosynthetic building blocks.
-
Causality behind Experimental Choices: Using a suite of labeled precursors allows for the unambiguous determination of the metabolic origins of different parts of the isomorellic acid molecule. The choice of seedlings in liquid culture facilitates the efficient uptake of the labeled compounds.
Enzyme Assays for Key Biosynthetic Steps
Enzyme assays are crucial for confirming the catalytic activity of candidate enzymes identified through transcriptomic or proteomic studies.[12]
Protocol: In Vitro Assay for a Candidate Benzophenone Synthase-like Enzyme
-
Enzyme Source: Heterologously express the candidate PKS gene (identified from Garcinia morella transcriptome data) in E. coli or yeast and purify the recombinant protein.
-
Substrates: Synthesize or commercially obtain the starter substrate (isovaleryl-CoA) and the extender unit (malonyl-CoA).
-
Reaction Mixture: Set up a reaction mixture containing the purified enzyme, isovaleryl-CoA, malonyl-CoA, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.0).
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Product Analysis: Quench the reaction and extract the products with an organic solvent (e.g., ethyl acetate). Analyze the extract by HPLC or LC-MS to detect the formation of isovalerylphloroglucinol.
-
Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) of the enzyme by varying the substrate concentrations.
Self-Validating System: The identity of the enzymatic product should be confirmed by comparison with an authentic standard of isovalerylphloroglucinol using retention time and mass spectral data. A reaction without the enzyme or without one of the substrates should serve as a negative control.
Heterologous Reconstitution of the Biosynthetic Pathway
Reconstituting parts of or the entire biosynthetic pathway in a heterologous host, such as Nicotiana benthamiana, is a powerful strategy to confirm the function of multiple enzymes and their interplay.[13][14][15]
Protocol: Transient Expression in Nicotiana benthamiana
-
Gene Cloning: Clone the candidate genes for the PKS, prenyltransferases, and cytochrome P450s from Garcinia morella into plant expression vectors.
-
Agrobacterium Transformation: Transform Agrobacterium tumefaciens with the expression vectors.
-
Infiltration: Co-infiltrate the Agrobacterium strains carrying the different biosynthetic genes into the leaves of N. benthamiana.
-
Incubation: Grow the infiltrated plants for 5-7 days to allow for transient gene expression and protein production.
-
Metabolite Extraction and Analysis: Harvest the infiltrated leaf patches, extract the metabolites, and analyze them by LC-MS to detect the production of isomorellic acid or its biosynthetic intermediates.
-
Stepwise Reconstitution: To identify bottlenecks and the function of each enzyme, perform stepwise reconstitution by infiltrating different combinations of the biosynthetic genes.
Quantitative Data Summary (Hypothetical)
While specific quantitative data for the isomorellic acid biosynthetic pathway is not yet available, the following table illustrates the type of data that could be generated through the experimental approaches described above.
| Enzyme/Metabolite | Parameter | Value | Method |
| G. morella PKS-like | Km (Isovaleryl-CoA) | 50 µM | In vitro enzyme assay |
| Vmax | 10 nmol/mg/min | In vitro enzyme assay | |
| G. morella Prenyltransferase 1 | Km (DMAPP) | 25 µM | In vitro enzyme assay |
| Specific Activity | 5 nmol/mg/min | In vitro enzyme assay | |
| Isomorellic Acid | Titer in N. benthamiana | 2.5 µg/g fresh weight | LC-MS |
| ¹³C-Leucine Incorporation | Enrichment in Isovaleryl Moiety | >90% | NMR Spectroscopy |
Conclusion and Future Directions
The proposed biosynthetic pathway of isomorellic acid in Garcinia species presents a compelling roadmap for future research. The elucidation of this intricate pathway will not only contribute to our fundamental understanding of plant secondary metabolism but also unlock the potential for the sustainable production of this valuable bioactive compound. The experimental strategies outlined in this guide, from isotopic labeling to heterologous reconstitution, provide a robust framework for the definitive characterization of the enzymes and intermediates involved in the biosynthesis of isomorellic acid. Future research should focus on the discovery and characterization of the specific prenyltransferases and oxidative cyclases, which are key to the remarkable structural diversity of PPAPs in the Garcinia genus.
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- Choudhury, B., et al. (2017). Anticancer Activity of Garcinia morella on T-Cell Murine Lymphoma Via Apoptotic Induction. Journal of Ethnopharmacology, 206, 318-326.
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Molecular weight and formula of Isomorellic acid C33H36O8
Structural Characterization, Isolation Protocols, and Pharmacological Mechanisms[1]
Abstract
Isomorellic acid (C33H36O8; MW 560.64 g/mol ) is a bioactive caged xanthone isolated principally from the resin of Garcinia hanburyi (Gamboge). Structurally related to gambogic acid, it functions as a critical secondary metabolite with potent cytotoxic and anti-angiogenic properties. This guide provides an exhaustive technical analysis of isomorellic acid, detailing its stereochemical distinction from its isomer morellic acid, validated isolation workflows, and its mechanism of action as a Michael acceptor targeting mitochondrial pathways.
Part 1: Chemical Identity & Structural Architecture
Isomorellic acid belongs to the polyprenylated xanthone class, characterized by a unique "caged" 4-oxa-tricyclo[4.3.1.0^3,7]dec-2-one scaffold.[1][2] This rigid cage structure is essential for its biological activity, serving as a scaffold for the
1.1 Physicochemical Profile
| Property | Specification |
| IUPAC Name | (E)-2-methyl-4-[(1R,3aS,5S,11R,14aS)-3a,4,5,7-tetrahydro-8-hydroxy-3,3,11,11-tetramethyl-13-(3-methyl-2-butenyl)-7,15-dioxo-1,5-methano-1H,3H,11H-furo[3,4-g]pyrano[3,2-b]xanthen-1-yl]-2-butenoic acid |
| Molecular Formula | C33H36O8 |
| Molecular Weight | 560.64 g/mol |
| Appearance | Yellow amorphous powder |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |
| Key Functional Groups |
1.2 Stereochemical Distinction: Isomorellic vs. Morellic Acid
Isomorellic acid is a stereoisomer of morellic acid. The distinction typically lies in the stereochemistry at the C-2 position (the attachment point of the side chain to the cage) or the geometry of the C27–C28 double bond.
-
Morellic Acid: Often assigned the Z-configuration or a specific C-2 epimer (S).[1][2]
-
Isomorellic Acid: Characterized as the C-2 epimer (R) or E-isomer counterpart.[1][2]
-
Differentiation: High-Resolution NMR (NOESY correlations between H-2 and H-27) and C18-HPLC retention times are required to distinguish these isomers, as they share identical mass spectra.
Part 2: Isolation & Purification Strategy
The isolation of isomorellic acid from Garcinia hanburyi requires a protocol capable of resolving it from structurally similar congeners like gambogic acid (C38H44O8) and morellic acid. The following workflow utilizes a polarity-gradient extraction followed by high-resolution chromatographic separation.
2.1 Extraction and Fractionation Protocol
Principle: Sequential extraction exploits the lipophilicity of the caged xanthone skeleton while removing polar impurities (gums) and non-polar waxes.
-
Crude Extraction:
-
Pulverize dried Garcinia hanburyi resin (Gamboge) into a fine powder (mesh size 40–60).
-
Extract with Acetone (1:5 w/v) via ultrasonication for 45 minutes at room temperature. Avoid high heat (>50°C) to prevent thermal isomerization of the caged ring.
-
Filter and concentrate the supernatant in vacuo to obtain the Crude Resin Extract.
-
-
Liquid-Liquid Partitioning:
-
Dissolve crude extract in water.
-
Partition sequentially with Petroleum Ether (removes fats/waxes) and Ethyl Acetate (EtOAc) .
-
Collect the EtOAc fraction; this contains the caged xanthones (Isomorellic, Morellic, Gambogic acids).
-
-
Chromatographic Isolation (The "Epimer Resolution" Step):
-
Stationary Phase: Silica Gel (200–300 mesh).
-
Mobile Phase: Gradient elution using Petroleum Ether : Acetone (starting 10:1
3:1). -
Fraction Monitoring: TLC visualization under UV (254 nm). Isomorellic acid typically elutes after gambogic acid due to the lack of the geranyl group (C33 vs C38).
-
-
Final Purification (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5
m).[2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Mobile Phase: Acetonitrile : Water (containing 0.1% Formic Acid) gradient 75%
90% ACN over 30 mins. -
Detection: UV at 360 nm (xanthone chromophore).
-
Result: Isomorellic acid is collected as a distinct peak, resolved from morellic acid.
-
2.2 Visualization of Isolation Workflow
Figure 1: Step-by-step isolation workflow for Isomorellic Acid, emphasizing the critical HPLC step for epimer separation.
Part 3: Analytical Validation (Self-Validating System)[2][3]
To ensure the integrity of the isolated compound, the following analytical signatures must be verified. This acts as a "Go/No-Go" quality gate.[1][2]
| Technique | Diagnostic Marker for Isomorellic Acid |
| ESI-MS | [M-H]⁻ at m/z 559.23 .[1][2] Absence of m/z 627 (Gambogic Acid) confirms separation from the parent homolog. |
| 1H-NMR (CDCl3) | Olefinic Proton: |
| HPLC Purity | Single peak >98% area normalization at 360 nm. No shoulder peaks (indicative of epimer contamination). |
Part 4: Pharmacological Profile & Mechanism of Action[7]
Isomorellic acid shares the potent cytotoxicity of the gambogic acid class but exhibits a distinct pharmacokinetic profile due to its lower molecular weight and modified side chain.
4.1 The "Michael Acceptor" Mechanism
The core biological activity of isomorellic acid is driven by the
-
Target 1: Cysteine Residues on Tubulin: Covalent modification disrupts microtubule polymerization, leading to G2/M cell cycle arrest.
-
Target 2: NF-
B Signaling: Inhibition of the IKK complex prevents NF-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> B phosphorylation and nuclear translocation, suppressing survival signaling in tumor cells.[2] -
Target 3: Mitochondrial Permeability Transition Pore (mPTP): Direct interaction induces pore opening, loss of membrane potential (
), and release of Cytochrome C.
4.2 Comparative Bioactivity
Studies indicate that while Gambogic Acid is often the most potent, Isomorellic Acid retains significant efficacy with potentially better solubility profiles.
-
Cytotoxicity (IC50): 0.5 – 5.0
M range against HepG2 (Liver), HeLa (Cervical), and K562 (Leukemia) lines.[2] -
Anti-Angiogenesis: Inhibits HUVEC cell migration and tube formation at sub-cytotoxic concentrations (< 1
M).
4.3 Signaling Pathway Visualization[1]
Figure 2: Multi-target mechanism of action driving Isomorellic Acid-induced apoptosis.[1][2]
References
-
PubChem. (2025). Isomorellic acid | C33H36O8 | CID 5366120. National Library of Medicine. [Link][2]
-
Han, Q. B., et al. (2006). Separation and identification of caged xanthones from Garcinia hanburyi by HPLC-DAD-MS. Journal of Separation Science. [Link]
-
Wang, L. L., et al. (2011). Morellic acid B overcomes P-glycoprotein-mediated multidrug resistance in hepatocellular carcinoma cells. (Contextual reference for Morellic/Isomorellic class activity). [Link]
-
Jia, X., et al. (2015). Improved high-performance liquid chromatographic method for simultaneous determination of 12 cytotoxic caged xanthones in gamboges. Journal of Chromatographic Science. [Link][2]
Sources
Isomorellic Acid in Garcinia hanburyi Resin: A Technical Guide for Researchers
This guide provides an in-depth technical overview of isomorellic acid, a prominent caged xanthone found in the resin of Garcinia hanburyi. It is intended for researchers, scientists, and drug development professionals interested in the natural occurrence, isolation, characterization, and biological activities of this potent bioactive compound.
Introduction: The Golden Resin of Garcinia hanburyi and its Chemical Bounty
Garcinia hanburyi, a member of the Clusiaceae family, is a tree native to Southeast Asia, particularly regions of Cambodia, Thailand, and Vietnam.[1] The tree is renowned for its golden-yellow resin, known as gamboge, which has a long history of use as a traditional medicine and a vibrant pigment.[2] This resin is a complex mixture of secondary metabolites, with a significant portion comprised of a unique class of compounds known as caged xanthones.[1][2]
These caged xanthones, characterized by a distinctive 4-oxa-tricyclo[4.3.1.03,7]dec-8-en-2-one scaffold, are the primary source of the resin's notable biological activities.[2] Among these, isomorellic acid stands out as a significant constituent alongside other well-studied compounds like gambogic acid.[1] The intricate and highly oxygenated structure of isomorellic acid has drawn considerable interest from the scientific community, particularly for its potential therapeutic applications.
Chemical Profile of Isomorellic Acid
Isomorellic acid is a polyprenylated caged xanthone with the chemical formula C₃₃H₃₆O₈ and a molecular weight of 560.6 g/mol .[3] Its complex three-dimensional structure is a key determinant of its biological activity.
| Property | Value | Source |
| Molecular Formula | C₃₃H₃₆O₈ | [3] |
| Molecular Weight | 560.6 g/mol | [3] |
| IUPAC Name | (2E)-4-[12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.0²,¹⁵.0²,¹⁹.0⁴,¹³.0⁶,¹¹]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid | [3] |
| PubChem CID | 5366120 | [3] |
Biosynthesis of Caged Xanthones in Garcinia
The biosynthesis of caged xanthones like isomorellic acid is a complex process believed to originate from a benzophenone precursor derived from the mixed shikimate-acetate pathway.[4] Subsequent prenylation and a cascade of intramolecular cyclizations, including a proposed Claisen/Diels-Alder reaction, are thought to give rise to the characteristic caged scaffold.[5][6]
Caption: Proposed biosynthetic pathway of caged xanthones.
Extraction and Isolation from Garcinia hanburyi Resin
The isolation of isomorellic acid from gamboge resin requires a multi-step approach to separate it from a complex mixture of structurally similar compounds. The following protocol is a representative method adapted from procedures used for the isolation of related caged xanthones.
Experimental Protocol: Extraction and Preliminary Fractionation
-
Resin Preparation: Grind the dried Garcinia hanburyi resin into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction:
-
Macerate the powdered resin in 95% ethanol at room temperature with occasional stirring for 24-48 hours.
-
Filter the extract and repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent-Solvent Partitioning:
-
Suspend the crude extract in a mixture of methanol and water (9:1 v/v).
-
Perform liquid-liquid partitioning with n-hexane to remove non-polar constituents like fats and waxes.
-
Subsequently, partition the aqueous methanol phase with dichloromethane or ethyl acetate to extract the caged xanthones.
-
Concentrate the dichloromethane or ethyl acetate fraction to yield a xanthone-rich extract.
-
Experimental Protocol: Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Subject the xanthone-rich extract to column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize under UV light (254 nm and 365 nm).
-
Combine fractions containing compounds with similar TLC profiles.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the fractions containing isomorellic acid using preparative reversed-phase HPLC.
-
Column: C18 column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase: A gradient of methanol and water, or acetonitrile and water, often with the addition of a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Detection: UV detector at a wavelength where isomorellic acid shows significant absorbance (e.g., ~280 nm and ~360 nm).
-
Collect the peak corresponding to isomorellic acid and concentrate to obtain the pure compound.
-
Caption: Workflow for the extraction and isolation of isomorellic acid.
Analytical Characterization and Quantification
Accurate characterization and quantification of isomorellic acid are crucial for research and drug development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of isomorellic acid. The complex pattern of signals provides detailed information about the carbon skeleton and the stereochemistry of the molecule.[7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of isomorellic acid. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that aid in structural confirmation.[8]
Quantification by High-Performance Liquid Chromatography (HPLC)
A validated HPLC-UV method is a reliable and widely used technique for the quantification of isomorellic acid in extracts and formulations.
Representative HPLC-UV Method:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile (A) and 0.1% Formic Acid in Water (B) |
| Gradient Program | 0-20 min, 60-80% A; 20-25 min, 80-90% A; 25-30 min, 90% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm and 360 nm |
Method Validation: A robust HPLC method should be validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Biological Activities and Therapeutic Potential
Isomorellic acid, like other caged xanthones from Garcinia hanburyi, exhibits a range of potent biological activities. The most extensively studied of these is its cytotoxic effect against various cancer cell lines.[8]
Cytotoxic Activity
Isomorellic acid has demonstrated significant growth inhibitory effects on a variety of cancer cells. The mechanism of action is believed to involve the induction of apoptosis.[8]
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| A549 | Lung Carcinoma | < 10 | [2] |
| HCT116 | Colon Carcinoma | < 10 | [2] |
| SK-BR-3 | Breast Carcinoma | < 10 | [2] |
| HepG2 | Hepatocellular Carcinoma | < 10 | [2] |
Note: The table presents a summary of reported cytotoxic activities. Specific IC₅₀ values can vary depending on the experimental conditions.
Other Potential Activities
Preliminary studies suggest that caged xanthones may also possess anti-HIV, antibacterial, and anti-inflammatory properties.[1] However, further research is needed to fully elucidate the therapeutic potential of isomorellic acid in these areas.
Conclusion and Future Directions
Isomorellic acid, a naturally occurring caged xanthone from the resin of Garcinia hanburyi, represents a promising lead compound for drug discovery, particularly in the field of oncology. This guide has provided a comprehensive overview of its natural occurrence, isolation, characterization, and biological activities.
Future research should focus on:
-
Optimization of extraction and purification methods to improve yield and purity.
-
Elucidation of the detailed mechanisms of action underlying its cytotoxic effects.
-
In-depth investigation of its other potential therapeutic applications.
-
Preclinical and clinical studies to evaluate its safety and efficacy in vivo.
The continued exploration of isomorellic acid and other caged xanthones from Garcinia hanburyi holds significant promise for the development of novel therapeutic agents.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5366120, Isomorellic acid. Retrieved from [Link].
- Nguyen, T. K. A., et al. (2019). Cytotoxic Xanthonoids from the Stem Bark of Garcinia hanburyi Collected in Vietnam. VAST Journals System.
-
ResearchGate. (n.d.). Representative examples of caged Garcinia xanthones. Retrieved from [Link].
- Asai, A., et al. (2009). Chemistry and biology of the caged Garcinia xanthones. Chemistry.
- Wang, Y., et al. (2018). Tissue-specific biosynthesis and spatial distribution of xanthones in Garcinia oblongifolia revealed by integrated metabolomic and full-length transcriptomic analyses. Plant Physiology.
- Quillinan, A. J., & Scheinmann, F. (1971). The Claisen rearrangement of 1,3-bis(allyloxy)xanthone: a new synthesis of the caged-xanthone, morellin.
- Guo, Z., et al. (2019). Recent Research on Bioactive Xanthones from Natural Medicine: Garcinia hanburyi. Molecules.
- Miltojević, A. B., et al. (2015). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. Journal of the Serbian Chemical Society.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. scispace.com [scispace.com]
- 8. shimadzu.com [shimadzu.com]
Methodological & Application
Application Note: Protocol for the Isolation of Isomorellic Acid from Garcinia morella
Executive Summary
Isomorellic acid (C₃₃H₃₆O₈) is a bioactive caged xanthone derivative found in the resin (gamboge) of Garcinia morella and Garcinia hanburyi.[1] It exhibits significant cytotoxic and anti-tumor properties, often comparable to its structural analog, Gambogic acid. However, its isolation is complicated by the presence of structurally similar congeners, specifically Morellic acid (its stereoisomer) and Gambogic acid (the parent prenylated xanthone).
This protocol details a robust workflow for isolating high-purity Isomorellic acid (>98%). Unlike generic phytochemical extraction guides, this method prioritizes the chromatographic resolution of stereoisomers and the prevention of acid-catalyzed isomerization —the two most common failure points in xanthone chemistry.
Chemo-Physical Profile & Target Analysis
Understanding the physicochemical behavior of the target molecule is a prerequisite for successful isolation.
| Property | Specification | Experimental Implication |
| Compound Name | Isomorellic Acid | Target Analyte |
| Molecular Formula | C₃₃H₃₆O₈ | distinct from Gambogic Acid (C₃₈H₄₄O₈) |
| Molecular Weight | 560.64 g/mol | Monitor m/z 559 [M-H]⁻ in negative mode |
| Solubility | Soluble in Acetone, EtOAc, CH₂Cl₂, MeOH | Use Acetone for primary extraction; MeOH for HPLC |
| Stability | Sensitive to light and strong acids | CRITICAL: Wrap columns in foil; avoid mineral acids |
| Isomerism | Geometric isomer of Morellic Acid | Requires C18 Prep-HPLC for final resolution |
Workflow Visualization
The following diagram outlines the logical flow from raw resin to purified isolate, highlighting the critical decision points (diamonds) and processes (rectangles).
Figure 1: Isolation workflow emphasizing the two-stage purification strategy (Flash Chromatography for bulk separation followed by Prep-HPLC for isomer resolution).
Detailed Experimental Protocol
Phase 1: Pre-Analytical Preparation
Objective: Maximize yield by selecting the correct starting material.
-
Source Material: Use the yellow resin (latex) of G. morella rather than bark or leaves. The resin contains the highest concentration of caged xanthones (up to 60% w/w).
-
Preparation: Powder the dry resin using a mortar and pestle. Do not use high-speed mechanical grinders that generate heat, as caged xanthones can undergo Claisen rearrangements at temperatures >60°C.
Phase 2: Extraction (The "Cold" Method)
Rationale: Acetone is the solvent of choice because it dissolves the resin matrix completely while leaving behind some hydrophilic gums.
-
Suspend 100 g of powdered resin in 500 mL of Acetone (HPLC Grade).
-
Sonicate for 30 minutes at room temperature (25°C). Do not reflux.
-
Filter through a Buchner funnel (Whatman No. 1) to remove insoluble plant debris.
-
Repeat extraction on the marc (residue) twice.
-
Combine filtrates and evaporate under reduced pressure at 35°C to yield a brownish-orange gum (Crude Extract).
Phase 3: Fractionation (Silica Gel Flash Chromatography)
Objective: Separate the "Morellic/Isomorellic Acid" class (C33) from the "Gambogic Acid" class (C38).
-
Stationary Phase: Silica gel 60 (230–400 mesh).
-
Column Packing: Wet packing using Hexane.
-
Loading: Dissolve the crude gum in a minimum volume of Acetone, mix with silica (1:1 ratio), dry, and load as a solid band.
-
Elution Gradient:
-
100% Hexane (2 CV - Column Volumes)
-
95:5 Hexane:Ethyl Acetate (Removes non-polar terpenes)
-
85:15 Hexane:Ethyl Acetate (Elutes Gambogic Acid)
-
75:25 Hexane:Ethyl Acetate (Elutes Morellic/Isomorellic Acid mixture)
-
0:100 Ethyl Acetate (Wash)
-
-
Monitoring: Check fractions via TLC (Silica plate, Hexane:EtOAc 7:3). Isomorellic acid spots will be slightly more polar (lower Rf) than Gambogic acid.
-
Visualization: UV 254nm (quenching) and Iodine vapor (yellow/brown spots).
-
Phase 4: Purification (Preparative HPLC)
Objective: Resolve Isomorellic Acid from Morellic Acid. This is the most critical step. These isomers differ only in the stereochemistry of the side chain or pyran ring fusion, requiring a high-efficiency Reverse Phase (RP) separation.
| Parameter | Condition | Rationale |
| Column | C18 Prep Column (e.g., Phenomenex Luna 5µm, 250 x 21.2 mm) | High surface area for isomer resolution. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid keeps phenols protonated, sharpening peaks. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides better selectivity for xanthones than MeOH. |
| Flow Rate | 10–15 mL/min | Adjusted for column diameter. |
| Detection | UV 360 nm | Specific to the xanthone chromophore. |
Gradient Program:
-
0-5 min: Isocratic 70% B (Equilibration)
-
5-25 min: Linear gradient 70% → 85% B
-
25-30 min: Isocratic 85% B
-
30-35 min: Wash 100% B
Operational Note: Morellic acid typically elutes before Isomorellic acid in this system. Isomorellic acid is often the minor peak trailing the major Morellic acid peak. Collect the peaks separately based on UV threshold.
Validation & Quality Control
Every batch must be validated using the following "Self-Validating" criteria:
A. Mass Spectrometry (ESI-MS)
-
Mode: Negative Ion Mode (ESI-).
-
Target Ion: m/z 559.2 [M-H]⁻.
-
differentiation: If you see m/z 627, you have failed to remove Gambogic Acid. If you see m/z 559, you have the correct class, but need NMR to confirm the isomer.
B. Nuclear Magnetic Resonance (¹H-NMR)
The diagnostic signals for Isomorellic Acid (in CDCl₃) distinguish it from Morellic acid:
-
Olefinic Proton (H-10): Look for the triplet associated with the prenyl side chain.
-
C-2/C-3 Double Bond: The coupling constants (J values) of the alkene protons in the side chain often differentiate the Z (Morellic) and E (Isomorellic) isomers.
-
Key Shift: The C-30 carboxyl group environment differs between the two, causing a slight shift in the nearby methyl protons.
Troubleshooting & Causality
| Issue | Probable Cause | Corrective Action |
| Peak Tailing in HPLC | Ionization of carboxyl/phenol groups. | Ensure Mobile Phase A contains 0.1% Formic acid or Phosphoric acid (pH ~2.5). |
| Co-elution of Isomers | Gradient slope is too steep. | Flatten the gradient (e.g., 75% → 80% B over 20 mins) to increase residence time. |
| Degradation/Color Change | "Caged" structure opening due to heat/alkali. | Keep all evaporation steps <40°C. Never use basic modifiers (Ammonia/TEA). |
| Low Yield | Incomplete extraction from resin. | Resin is hydrophobic; ensure the powder is fine and use Acetone (not MeOH) for the initial pull. |
References
-
Han, Q. B., et al. (2006). "Gambogic acid and its analogs: A new class of anticancer agents." Current Medicinal Chemistry. Link
-
Jang, H. Y., et al. (2023). "Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile."[2] Frontiers in Chemistry. Link
-
Wang, L. L., et al. (2008). "A rapid HPLC method for determination of major phenolic acids in plant material." Journal of Food and Drug Analysis. Link
-
Chantarasriwong, O., et al. (2010). "Synthetic approaches to the caged Garcinia xanthones." Organic & Biomolecular Chemistry. Link
-
BenchChem. "Isomorellic acid Structure and Properties." Link
Sources
Application Note: High-Resolution HPLC Separation of Isomorellic Acid and Gambogic Acid
Executive Summary
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the simultaneous separation and quantification of Isomorellic Acid (IMA) and Gambogic Acid (GA) . These caged xanthones, derived from the resin of Garcinia hanburyi (Gamboge), exhibit potent anticancer properties.[1][2][3][4]
The Analytical Challenge: GA and IMA are structural analogues with highly similar lipophilicity and UV absorption profiles. Standard isocratic methods often fail to resolve IMA from the tail of the dominant GA peak or other minor isomers like Morellic acid. This protocol utilizes a ternary-optimized gradient on a C18 stationary phase to achieve baseline resolution (
Chemical Context & Mechanism
Understanding the analytes is the first step to successful separation. Both compounds possess a caged xanthone scaffold (4-oxatricyclo[4.3.1.0] decan-2-one) which acts as a distinct chromophore.
| Analyte | Polarity Profile | Key Structural Feature | Elution Behavior (C18) |
| Isomorellic Acid (IMA) | Higher Polarity | Carboxylic acid moiety; lacks specific prenyl capping found in GA derivatives. | Elutes First |
| Gambogic Acid (GA) | Lower Polarity | Bulkier prenyl side chains increase hydrophobicity. | Elutes Second |
Chromatographic Strategy:
-
Stationary Phase: A high-carbon load C18 column is required to maximize hydrophobic interaction differences between the two isomers.
-
Mobile Phase Modifier: The carboxylic acid groups on both molecules will ionize at neutral pH, causing peak tailing. We utilize 0.1% Formic Acid (
) to suppress ionization, keeping the analytes in their neutral, hydrophobic form for sharp peak shape. -
Detection: Both compounds exhibit maximal absorption at 360 nm , characteristic of the xanthone cage.
Materials and Instrumentation
Reagents
-
Acetonitrile (ACN): LC-MS Grade (Essential for baseline stability at 360 nm).
-
Water: Milli-Q or HPLC Grade (
). -
Formic Acid: HPLC Grade (purity
). -
Standards: Gambogic Acid (
) and Isomorellic Acid ( ) reference standards.
Instrumentation
-
System: HPLC with binary or quaternary pump (e.g., Agilent 1260/1290, Waters Alliance).
-
Detector: Diode Array Detector (DAD) or UV-Vis.
-
Column: Agilent Zorbax Eclipse Plus C18 (250 mm
4.6 mm, 5 ) or Phenomenex Luna C18(2).-
Note: A 250 mm column is preferred over 150 mm to provide the theoretical plates necessary for isomer separation.
-
Experimental Protocol
Mobile Phase Preparation
-
Solvent A (Aqueous): 0.1% Formic Acid in Water.
-
Protocol: Add 1.0 mL Formic acid to 1000 mL water. Degas by sonication for 10 mins.
-
-
Solvent B (Organic): 100% Acetonitrile.
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature:
(Controlled temperature is critical for retention time reproducibility). -
Injection Volume: 10
-
Detection Wavelength: 360 nm (Reference: 500 nm).
Gradient Program
The following gradient is optimized to separate the early eluting polar impurities, resolve IMA from GA, and wash the column of highly lipophilic latex residues.
| Time (min) | % Solvent A (0.1% FA) | % Solvent B (ACN) | Phase Description |
| 0.00 | 30 | 70 | Equilibration: Start high organic to elute xanthones. |
| 15.00 | 15 | 85 | Separation Ramp: Shallow gradient to resolve isomers. |
| 25.00 | 5 | 95 | Elution: Elutes late-eluting Gambogic Acid. |
| 30.00 | 5 | 95 | Wash: Clears column of resinous matrix. |
| 30.10 | 30 | 70 | Re-equilibration: Return to initial conditions. |
| 35.00 | 30 | 70 | Ready: System ready for next injection. |
Sample Preparation (Resin/Extract)
-
Weighing: Accurately weigh 10 mg of Garcinia hanburyi resin or dry extract.
-
Dissolution: Add 10 mL of Methanol (MeOH).
-
Extraction: Sonicate for 20 minutes at room temperature.
-
Filtration: Filter through a 0.22
PTFE syringe filter.-
Caution: Do not use Nylon filters, as xanthones may bind to the membrane.
-
-
Dilution: Dilute the filtrate 1:10 with Mobile Phase Initial (70% ACN) prior to injection to prevent solvent effects.
Method Validation & Logic
Workflow Visualization
The following diagram illustrates the logical flow of the analytical procedure, highlighting critical decision points for quality control.
Figure 1: Analytical workflow for the extraction and separation of caged xanthones.
Expected Retention Times & Resolution
Under the conditions described above, the expected elution profile is:
-
Isomorellic Acid (IMA): ~12.5 - 13.5 min
-
Gambogic Acid (GA): ~16.0 - 17.5 min
-
Resolution (
): Typically .
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary silanol interactions or ionization of carboxyl groups. | Ensure Formic Acid is fresh. Increase concentration to 0.2% if column is old. |
| Co-elution | Gradient slope too steep. | Decrease the slope between 0–15 min (e.g., change 70% |
| Baseline Drift | UV absorption of Formic Acid at low wavelengths. | Ensure detection is at 360 nm (where FA is transparent). Do not use 210 nm. |
| Pressure High | Resin precipitation in the column. | Ensure the wash step (95% ACN) is included in every run. |
Biological Pathway Context
While this is an analytical guide, understanding why we separate these compounds is vital. GA and IMA interact differently with cellular targets.
Figure 2: Differential pharmacological targets of GA and IMA, necessitating precise separation.
References
-
Han, Q. B., et al. (2006). Gambogic acid and epigambogic acid, C-2 epimers with novel anticancer effects from Garcinia hanburyi.[2] Planta Medica.[2] Link
-
Zhou, Y., et al. (2008). Analysis of caged xanthones from the resin of Garcinia hanburyi using ultra-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry.[2][6] Analytica Chimica Acta.[2] Link
-
Khaing, E. M., et al. (2022). The validation HPLC method for determination of gambogic acid in gamboge resin.[7] IOP Conference Series: Materials Science and Engineering.[7] Link
-
Wang, X., et al. (2011). Simultaneous determination of gambogic acid and its major metabolites in rat plasma by liquid chromatography–tandem mass spectrometry. Journal of Chromatography B. Link
Disclaimer: This protocol is intended for research and development purposes only. Users should validate the method within their own laboratory environment according to ICH Q2(R1) guidelines before applying it to regulated studies.
Sources
- 1. Frontiers | Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile [frontiersin.org]
- 2. scispace.com [scispace.com]
- 3. Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of caged xanthones from the resin of Garcinia hanburyi using ultra-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: In Vitro Cytotoxicity Assay Protocols Using Isomorellic Acid
Introduction & Compound Profile
Isomorellic acid (IMA) is a caged tetracyclic xanthone isolated from the resin of Garcinia hanburyi (Gamboge). Structurally isomeric to morellic acid and related to the well-characterized gambogic acid (GA), IMA exhibits potent anticancer activity against a spectrum of human tumor cell lines, including drug-resistant leukemia (K562/R) and cholangiocarcinoma (KKU-100) [1, 2].
Unlike non-specific toxins, IMA’s cytotoxicity is often mediated through specific apoptotic pathways involving mitochondrial dysfunction and caspase activation. However, its hydrophobic nature and chemical sensitivity to nucleophiles (e.g., methanol) require rigorous handling protocols to prevent experimental artifacts.
Key Physicochemical Properties
| Property | Description | Critical Protocol Implication |
| Class | Caged Xanthone | High hydrophobicity; requires organic solvent carrier. |
| Solubility | Soluble in DMSO, Acetone. Insoluble in water.[1] | Do not use aqueous buffers for stock solutions. |
| Stability | Sensitive to nucleophilic attack (e.g., methoxide). | Avoid Methanol for storage. Use anhydrous DMSO. |
| Appearance | Yellow/Orange powder | Can interfere with colorimetric assays (MTT) at high concentrations. |
Pre-Assay Preparation: Reagent Handling
Objective: To prepare stable stock solutions that maintain IMA integrity and prevent precipitation in cell culture media.
Stock Solution Preparation (10 mM)[2]
-
Weighing: Accurately weigh 1-5 mg of Isomorellic acid powder.
-
Solvent: Dissolve in sterile, anhydrous DMSO (Dimethyl Sulfoxide) .
-
Vortexing: Vortex vigorously for 1 minute to ensure complete solubilization. The solution should be clear yellow/orange.
-
Storage: Aliquot into light-protected (amber) tubes. Store at -20°C (stable for 3 months) or -80°C (stable for 1 year). Avoid repeated freeze-thaw cycles.
Working Solution Preparation[5]
-
Dilution: Immediately prior to the assay, dilute the stock into pre-warmed culture medium.
-
DMSO Limit: Ensure the final DMSO concentration in the well is ≤ 0.5% (v/v) to avoid solvent toxicity.
-
Precipitation Check: Visually inspect the highest concentration (e.g., 50 µM) under a microscope. If crystals are visible, sonicate the media or reduce the concentration range.
Core Protocol 1: Quantitative Cytotoxicity Screening (CCK-8 Assay)
Rationale: While MTT is common, Isomorellic acid is a colored xanthone that may interfere with formazan absorbance readings. Cell Counting Kit-8 (CCK-8) (WST-8) is preferred as it produces a water-soluble formazan, reducing handling steps and background noise.
Workflow Diagram
Caption: Step-by-step workflow for CCK-8 cytotoxicity profiling of Isomorellic Acid.
Step-by-Step Procedure
-
Seeding: Plate cells (e.g., HeLa, K562, or HepG2) into 96-well plates.
-
Adherent cells: 3,000–5,000 cells/well in 100 µL media.
-
Suspension cells: 10,000–20,000 cells/well.
-
-
Equilibration: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
-
Treatment:
-
Prepare serial dilutions of IMA in media (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM).
-
Include a Vehicle Control (0.5% DMSO) and a Positive Control (e.g., Doxorubicin or Gambogic Acid).
-
Replace old media with 100 µL of treatment media (for adherent cells).
-
-
Exposure: Incubate for 24, 48, or 72 hours.
-
Development: Add 10 µL of CCK-8 reagent to each well.
-
Critical: Do not aspirate the drug-containing media for CCK-8; add directly.
-
-
Reading: Incubate for 1–4 hours until orange color develops. Measure absorbance at 450 nm using a microplate reader.
Data Analysis
Calculate cell viability using the formula:
-
IC50 Determination: Plot log(concentration) vs. % Viability and fit using a non-linear regression (4-parameter logistic model).
Core Protocol 2: Mechanistic Validation (Apoptosis & Mitochondria)
Rationale: Isomorellic acid, like other caged xanthones, often induces apoptosis via the intrinsic mitochondrial pathway [4]. Validating this mechanism distinguishes cytotoxicity from non-specific necrosis.
Annexin V/PI Dual Staining (Flow Cytometry)
-
Treatment: Treat cells with IMA at IC50 and 2xIC50 concentrations for 24 hours.
-
Harvesting: Collect cells (include floating cells for adherent lines) and wash with cold PBS.
-
Staining: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Analysis: Incubate for 15 min in the dark. Analyze via Flow Cytometry (FITC: Ex/Em 488/530 nm; PI: Ex/Em 488/617 nm).
-
Result Interpretation:
-
Q4 (Annexin+/PI-): Early Apoptosis (Target mechanism).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
-
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1)
Loss of ΔΨm is a hallmark of xanthone-induced apoptosis.
-
Staining: After IMA treatment, incubate cells with JC-1 dye (5 µg/mL) for 20 mins at 37°C.
-
Washing: Wash twice with PBS.
-
Detection:
-
Healthy Cells: JC-1 forms aggregates (Red fluorescence).
-
Apoptotic Cells: JC-1 remains monomeric (Green fluorescence).
-
-
Quantification: Calculate the Ratio of Red/Green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Mechanistic Pathway Diagram
Caption: Proposed mechanism of Isomorellic Acid-induced apoptosis via the intrinsic mitochondrial pathway.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Precipitation in Wells | High hydrophobicity of IMA. | Do not exceed 50 µM. Ensure DMSO stock is fully dissolved. Sonicate media if necessary. |
| High Background OD | IMA color interference. | Use a "Media + Drug (No Cells)" blank for every concentration and subtract this value. |
| Inconsistent IC50 | Cell density too high. | Xanthones are anti-proliferative. Ensure cells are in log-phase growth (50-70% confluency) at start. |
| Low Activity | Compound degradation. | Verify stock was not stored in Methanol. Use fresh DMSO stock. |
References
-
Reutrakul, V., et al. (2007). Cytotoxic xanthones from Garcinia hanburyi.[4][5] PubMed. Available at: [Link]
-
Wongwarut, D., et al. (2007).[4] Growth Inhibitory Activity of Garcinia Hanburyi extracts on Cholangiocarcinoma Cell Lines. Srinagarind Medical Journal. Available at: [Link]
-
Jang, H.Y., et al. (2005).[2] Stability and cytotoxicity of gambogic acid and its derivative, gambogoic acid. Biological and Pharmaceutical Bulletin. Available at: [Link]
-
Wang, X., et al. (2013). Antiproliferative activity of gambogic acid isolated from Garcinia hanburyi in Hep3B and Huh7 cancer cells. Oncology Reports. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 3. Stability and cytotoxicity of gambogic acid and its derivative, gambogoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic xanthones from Garcinia hanburyi - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Thin-Layer Chromatography (TLC) Profiling of Isomorellic Acid
Abstract & Introduction
Isomorellic acid (C₃₃H₃₆O₈) is a cytotoxic caged xanthone isolated from the resin of Garcinia hanburyi (Gamboge). Structurally related to gambogic acid and isomeric with morellic acid, its analysis is critical in natural product drug discovery due to its potent antitumor properties.
This protocol addresses the specific challenge of separating Isomorellic acid from its structural congeners.[1] Due to the presence of a carboxylic acid moiety and a complex "caged" prenylated scaffold, standard TLC methods often result in peak tailing or co-elution with isomers. This guide provides a self-validating solvent system designed to suppress ionization, ensure spot compactness, and achieve reproducible retention factors (Rf).
Chemical Profile & Separation Logic
To design an effective separation, one must understand the analyte's behavior:
-
Chromophore: The xanthone core provides strong UV absorption, making UV₂₅₄ quenching the primary detection method.
-
Acidic Functionality: The carboxylic acid group (pKₐ ~4-5) tends to ionize on neutral silica, causing "streaking" or tailing. Critical Step: The mobile phase must contain an acidic modifier (Formic or Acetic acid) to protonate the compound, ensuring it migrates as a neutral, tight band.
-
Isomerism: Isomorellic acid differs from Morellic acid primarily in the stereochemistry/position of the prenyl side chains.[1] Separation requires a mobile phase that maximizes subtle hydrophobic differences.[1]
Chemical Structure Data
| Property | Value |
| IUPAC Name | (E)-4-[12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.0^2,15.0^2,19.0^4,13.0^6,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid |
| Molecular Formula | C₃₃H₃₆O₈ |
| Molecular Weight | 560.64 g/mol |
| Polarity Class | Moderate (Acidic) |
| Solubility | Soluble in Methanol, Ethyl Acetate, Acetone; Insoluble in Water |
Materials & Reagents
-
Stationary Phase: Silica gel 60 F₂₅₄ pre-coated plates (Aluminum or Glass backed, 200 µm layer thickness). Note: HPTLC plates are recommended for isomer separation.[1]
-
Reference Standard: Isomorellic acid (>95% purity, HPLC grade).
-
Solvents (Analytical Grade): n-Hexane, Ethyl Acetate (EtOAc), Toluene, Formic Acid (FA), Methanol (MeOH).
-
Visualization Reagents:
Experimental Protocol
Phase 1: Plate Preparation & Activation[1]
-
Cut the TLC plate to appropriate dimensions (e.g., 10 x 10 cm).
-
Activation: Heat the plate at 105°C for 30 minutes to remove adsorbed moisture. This is crucial for reproducibility as humidity significantly alters Rf values for xanthones.[1]
-
Marking: Lightly draw a pencil origin line 1.5 cm from the bottom edge.[1][2]
Phase 2: Sample Application
-
Preparation: Dissolve 1 mg of Isomorellic acid in 1 mL of Methanol or Ethyl Acetate.
-
Spotting: Apply 2-5 µL of the solution to the origin line using a micro-capillary or automated spotter.
-
Drying: Allow the solvent to evaporate completely (air dry) to prevent "donut" effects during development.[1]
Phase 3: Mobile Phase Optimization (The "Sweet Spot")
Three solvent systems are defined to cover the polarity range. System B is the Gold Standard for this application.
| System ID | Composition (v/v/v) | Role | Expected Rf |
| System A | Hexane : Ethyl Acetate (7 : 3) | Screening | 0.20 - 0.30 |
| System B | Toluene : Ethyl Acetate : Formic Acid (5 : 4 : 1) | High Resolution | 0.45 - 0.55 |
| System C | Chloroform : Methanol (95 : 5) | Polar Impurities | 0.60 - 0.70 |
-
Why System B? Toluene provides π-π interaction selectivity with the xanthone ring, while Formic Acid suppresses the ionization of the carboxylic acid tail, sharpening the band.
Phase 4: Development & Visualization[1]
-
Chamber Saturation: Place filter paper inside the developing chamber and add the mobile phase.[1] Allow to equilibrate for 20 minutes. Failure to saturate causes "smiling" solvent fronts.[1]
-
Run: Insert plate and develop until the solvent front reaches 1 cm from the top.[1]
-
Dry: Remove plate and dry in a fume hood (warm air stream helps remove Formic acid).[1]
-
Detection:
Workflow Diagram
Caption: Step-by-step TLC workflow for Isomorellic acid, highlighting the critical activation and solvent selection steps.
Results & Discussion
Expected Retention Factors (Rf)
The following values are empirical estimates based on the separation of Garcinia xanthones on Silica Gel 60.
| Mobile Phase | Rf Value (Approx.) | Separation Quality |
| Hexane : EtOAc (7:3) | 0.25 ± 0.05 | Good retention, but potential tailing. |
| Toluene : EtOAc : Formic Acid (5:4:1) | 0.50 ± 0.05 | Excellent. Sharp spots, distinct from isomers. |
| Chloroform : Methanol (95:5) | 0.65 ± 0.05 | High Rf, co-elution with non-polar impurities. |
Troubleshooting Guide
-
Problem: Tailing or Streaking spots.
-
Problem: Rf variation between runs.
-
Cause: Humidity or temperature fluctuation.[1]
-
Solution: Strictly control plate activation (105°C) and chamber saturation time (20 min).
-
-
Problem: Co-elution with Morellic Acid.
-
Solution: Use HPTLC plates and perform a multiple development (run solvent halfway, dry, run again to top).
-
References
-
Han, Q. B., et al. (2006). "Caged Garcinia xanthones: separation and identification." Chemical & Pharmaceutical Bulletin, 54(2), 265-267.
-
Asano, J., et al. (1996).[3] "Cytotoxic xanthones from Garcinia hanburyi."[1] Phytochemistry, 41(3), 815-820.
-
Wang, L. L., et al. (2008). "A new cytotoxic caged polyprenylated xanthone from the resin of Garcinia hanburyi."[1] Chinese Chemical Letters, 19(10), 1221-1223.
-
Wagner, H., & Bladt, S. (1996). Plant Drug Analysis: A Thin Layer Chromatography Atlas. Springer.[1] (Standard reference for TLC of plant acids).
Sources
Troubleshooting & Optimization
Technical Support Center: Isomorellic Acid Stability & Extraction
Topic: Preventing Isomerization & Degradation of Caged Xanthones
Ticket ID: #IMA-STAB-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary: The "Cage" Integrity
Isomorellic acid is a caged polyprenylated xanthone derived from Garcinia hanburyi.[3] Its pharmacological potency (and that of its isomer, Morellic acid) relies on the integrity of the 4-oxatricyclo[4.3.1.0^3,7]dec-2-one scaffold (the "cage").[1]
The Core Problem: This scaffold and the associated prenyl side chains are thermodynamically unstable. Under stress (Heat >40°C, Lewis acids, or basic pH), Isomorellic acid undergoes:
-
C-2 Epimerization: Inversion of stereochemistry at the C-2 position.[1][2]
-
Cyclization/Isomerization: Shift of the double bond geometry or pyran ring closure, often reverting to or forming equilibrium mixtures with Morellic acid or other "iso" derivatives.
-
Oxidative Degradation: Fragmentation of the prenyl groups.
This guide provides a self-validating workflow to extract Isomorellic acid while chemically "freezing" these isomerization pathways.
Module 1: Critical Parameters (The "Why" & "How")
| Parameter | Critical Threshold | The Mechanism of Failure | Corrective Action |
| Temperature | > 40°C | Activates the Claisen rearrangement and retro-Aldol mechanisms that open/close the xanthone cage.[1][2] | Use Ultrasonic-Assisted Extraction (UAE) with ice-bath cooling.[1][2] Avoid Soxhlet extraction entirely.[1][2] |
| pH Environment | > 7.0 or < 3.0 | Basic pH triggers ring-opening of the cage.[1] Strong Acid catalyzes rapid isomerization between Morellic and Isomorellic forms.[2] | Maintain pH 4.5–6.0 .[1][2] Use weak organic acids (Formic/Acetic) in HPLC mobile phases, not mineral acids. |
| Solvent Choice | Protic vs. Aprotic | Methanol (protic) can occasionally promote transesterification or nucleophilic attack on the cage ketone over long periods. | Acetonitrile (ACN) or Ethyl Acetate are preferred for stability.[1][2] If using alcohols, process immediately.[1][2] |
| Stationary Phase | Active Silica | Unmodified silica gel is slightly acidic and can catalyze isomerization on the column (on-column degradation).[1] | Use Diol-modified silica or reverse-phase (C18) for purification.[1][2] If using normal silica, neutralize with 0.1% Triethylamine (TEA) carefully (monitor pH).[2] |
Module 2: Visualizing the Instability Pathway
The following diagram illustrates the "Danger Zones" where Isomorellic acid is lost to isomerization or degradation during a standard workflow.
Caption: Workflow logic flow showing critical control points (Blue/Green) versus failure modes (Red) leading to isomerization.
Module 3: Troubleshooting & FAQs
Q1: I see "peak splitting" or a "ghost peak" eluting just before Isomorellic acid on my HPLC. What is this?
Diagnosis: This is classic on-column epimerization .[1][2] The Cause: Isomorellic acid and Morellic acid are geometric isomers. If your HPLC mobile phase is neutral (pH 7), the silica silanols on the column surface can deprotonate the compound, causing it to flip between isomers during the run. The Fix:
-
Acidify: Add 0.1% Formic Acid or 0.05% Phosphoric Acid to both Mobile Phase A (Water) and B (Acetonitrile).[1][2] This suppresses the ionization of the carboxylic acid group (keeping it protonated) and prevents interaction with silanols.
-
Temperature: Lower the column oven temperature to 25°C. Standard 40°C methods often provide enough energy for C-2 epimerization.[1][2]
Q2: My extraction yield is high, but the color shifted from bright yellow to dark orange/brown.
Diagnosis: Oxidative degradation or ring-opening.[1][2] The Cause: Caged xanthones are chromophores. A shift to dark orange usually indicates the opening of the cage structure or polymerization, often caused by heat accumulation during rotary evaporation. The Fix:
-
Set the rotary evaporator bath to maximum 35°C .
-
Use a higher vacuum to compensate for the lower temperature.
-
Nitrogen Flush: Always dry the final residue under a stream of nitrogen, not ambient air, to prevent oxidation of the prenyl side chains.
Q3: Can I use Methanol (MeOH) for extraction?
Diagnosis: Risky solvent choice.[1][2][4] The Insight: While MeOH is a strong solvent for xanthones, it is protic.[2] Long-term storage of Isomorellic acid in MeOH can lead to the formation of methyl esters or slow isomerization. The Fix:
-
Extraction: Acetone or Ethyl Acetate (EtOAc) are safer aprotic alternatives that dissolve the resin efficiently.
-
HPLC: If you must use MeOH in your mobile phase, ensure the sample is analyzed immediately.[2] For storage, dissolve the standard in DMSO or Acetonitrile.[2]
Module 4: Optimized "Cold-Stabilized" Extraction Protocol
Objective: Isolate Isomorellic acid while preventing thermodynamic conversion to Morellic acid.
Reagents:
Step-by-Step:
-
Cryo-Milling:
-
Freeze the resin with liquid nitrogen or dry ice before grinding. This prevents heat generation during the pulverization process which can initiate isomerization before solvent is even added.
-
-
Ultrasonic Extraction (UAE):
-
Filtration & Concentration:
-
Purification (Prep-HPLC):
References
-
Han, Q. B., et al. (2006).[1][2] "Caged Gambogic Acid Derivatives: Isomerization and Stability." Chemical & Pharmaceutical Bulletin, 54(2), 265-267.[1][2]
-
Jia, X., et al. (2015).[1][2] "Simultaneous determination of caged xanthones in Garcinia hanburyi by HPLC-DAD-MS." Journal of Pharmaceutical and Biomedical Analysis, 107, 263-270.[1][2]
-
Tao, S. J., et al. (2012).[1][2] "Separation of gambogic acid and its C-2 epimer by preparative chromatography." Journal of Chromatography B, 881, 1-6.[1][2]
-
Wang, L., et al. (2018).[1][2][4] "Stability studies of caged polyprenylated xanthones: The impact of pH and temperature." Fitoterapia, 127, 305-311.[1][2]
(Note: The above references are foundational texts regarding the stability and extraction of the Gambogic/Morellic acid family of caged xanthones.)
Sources
- 1. Morellic acid | C33H36O8 | CID 70697875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ursolic acid - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Research on Bioactive Xanthones from Natural Medicine: Garcinia hanburyi - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low recovery yields of Isomorellic acid from latex
Welcome to the technical support center for the isolation and purification of Isomorellic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving high-recovery yields of Isomorellic acid from plant latex, particularly from species like Garcinia morella. Here, we address specific issues in a practical question-and-answer format, grounding our advice in established scientific principles and field-proven experience.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the extraction and purification workflow.
Question 1: My initial crude extract yield is very low. What are the most likely causes related to the raw latex material?
Low yield often begins at the source. The handling and quality of the latex are critical.
Answer: Several factors related to the initial latex collection and handling can drastically reduce the availability of isomorellic acid before extraction even begins:
-
Latex Coagulation: Natural latex is a complex emulsion that can coagulate rapidly upon exposure to air, changes in pH, or microbial contamination.[1] When latex coagulates, isomorellic acid and other non-polar compounds can become physically trapped within the rubber matrix, making them inaccessible to extraction solvents.
-
Expert Insight: To mitigate this, consider collecting the latex directly into an anti-coagulant solution, such as an ammonia buffer or a chilled, buffered solvent like ethanol or acetone. This stabilizes the emulsion and immediately begins the extraction process.
-
-
Enzymatic Degradation: Fresh latex contains active enzymes, such as oxidases and peroxidases, that can degrade phenolic compounds like isomorellic acid.[2] This degradation is accelerated by exposure to oxygen and light.
-
Troubleshooting Step: Minimize the time between latex collection and extraction. If immediate processing is not possible, store the latex at low temperatures (4°C) in an airtight, opaque container. Flash-freezing the latex in liquid nitrogen is also an effective preservation method.
-
-
Improper Storage: Storing fresh latex at ambient temperature, even for a few hours, can lead to significant microbial growth. Bacteria can alter the pH and introduce enzymes that degrade your target compound.[1]
Question 2: I'm struggling to choose the right extraction solvent. Which solvents are most effective for isomorellic acid and why?
Solvent selection is a balance between maximizing solubility of the target compound and minimizing the co-extraction of impurities.
Answer: The choice of solvent is paramount and depends on the polarity of isomorellic acid. Isomorellic acid (C₃₃H₃₆O₈) is a large, polycyclic molecule with several oxygen-containing functional groups, suggesting it has intermediate polarity.[3] Therefore, you should focus on solvents within a similar polarity range.
-
Causality Behind Solvent Choice: The principle of "like dissolves like" is key. A solvent must effectively overcome the crystal lattice energy of the solid-state compound and solvate the molecule. The extraction of phenolic compounds is highly dependent on the solvent's nature and polarity.[4]
-
Recommended Solvents:
-
Ethyl Acetate: Often an excellent choice. It has an intermediate polarity that is well-suited for isomorellic acid and will extract fewer of the highly polar impurities (sugars, salts) and highly non-polar lipids compared to other solvents.
-
Acetone: A highly effective solvent for a wide range of phenolic compounds.[5] Its water miscibility can be advantageous for penetrating the latex matrix, especially when used as an aqueous solution (e.g., 70-80% acetone).
-
Methanol/Ethanol: These polar protic solvents are effective but may also co-extract a significant amount of water-soluble impurities like sugars and glycosides, complicating downstream purification.[6] A preliminary extraction with a less polar solvent like hexane can first remove lipids (defatting) before using alcohols.
-
Data Presentation: Solvent Selection Guide
| Solvent | Polarity Index | Boiling Point (°C) | Advantages | Disadvantages |
| n-Hexane | 0.1 | 69 | Excellent for defatting; removes non-polar impurities. | Poor solvent for isomorellic acid. |
| Dichloromethane | 3.1 | 40 | Good solubility for many terpenes. | Environmental and health concerns. |
| Ethyl Acetate | 4.4 | 77 | Good selectivity for medium-polarity compounds. | Can be prone to hydrolysis. |
| Acetone | 5.1 | 56 | High extraction efficiency for phenolics.[5] | Extracts a broad range of compounds. |
| Ethanol | 5.2 | 78 | "Green" solvent; good for phenolics. | Co-extracts many polar impurities. |
| Methanol | 6.6 | 65 | Highly effective for phenolics.[6] | Toxic; co-extracts many polar impurities. |
Question 3: My recovery is poor after column chromatography. How can I optimize my purification protocol?
Losses during purification are common and usually stem from irreversible adsorption, co-elution with impurities, or degradation on the stationary phase.
Answer: Silica gel column chromatography is the standard method for purifying compounds like isomorellic acid. Here’s how to troubleshoot it:
-
Irreversible Adsorption: Isomorellic acid contains carboxylic acid and hydroxyl groups which can bind very strongly to the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to significant sample loss and poor peak shape (tailing).
-
Solution 1: Acidify the Mobile Phase. Adding a small amount of a volatile acid (e.g., 0.1% acetic acid or formic acid) to your mobile phase can protonate the carboxylic acid group on your molecule. This reduces its interaction with the silica surface, improving elution and recovery.
-
Solution 2: Use a Different Stationary Phase. Consider using a less acidic stationary phase like deactivated (neutral) silica or alumina. Alternatively, reversed-phase chromatography (C18 silica) is an excellent option where polar compounds elute first, often providing a completely different selectivity profile that can resolve difficult impurities.[7]
-
-
Proper Mobile Phase Selection: The key is to find a solvent system that provides good separation (a ΔRf of >0.2 on TLC) between isomorellic acid and its major impurities.
-
Expert Workflow: Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or acetone. A common starting gradient for a compound of this polarity would be a hexane/ethyl acetate system.
-
-
Sample Loading: Overloading the column is a primary cause of poor separation. As a rule of thumb, the amount of crude extract loaded should not exceed 1-5% of the total weight of the silica gel.
Part 2: In-Depth Methodologies & Protocols
This section provides detailed experimental protocols and visual workflows to guide your process.
Experimental Workflow Overview
The overall process can be visualized as a multi-stage workflow, with critical quality control points at each step.
Caption: Workflow from latex collection to pure compound analysis.
Protocol 1: Optimized Solvent Extraction of Isomorellic Acid
This protocol is designed to maximize extraction efficiency while minimizing the degradation of the target compound.
-
Latex Stabilization: Collect 100 mL of fresh latex directly into 400 mL of chilled (4°C) 95% ethanol with vigorous stirring. This prevents coagulation and denatures degradative enzymes.
-
Initial Separation: Allow the mixture to stand for 2-4 hours at 4°C to precipitate bulk rubber and other debris. Centrifuge the mixture at 4000 x g for 15 minutes.
-
Solvent Removal: Carefully decant the ethanol supernatant. Concentrate the supernatant to about 50 mL using a rotary evaporator with the water bath temperature kept below 40°C to prevent thermal degradation.[8]
-
Liquid-Liquid Partitioning:
-
Transfer the concentrated aqueous-ethanolic extract to a 250 mL separatory funnel.
-
Add 50 mL of deionized water and 50 mL of ethyl acetate.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. The upper, typically yellowish-green layer is the ethyl acetate phase containing isomorellic acid.
-
Drain the lower aqueous layer. Repeat the extraction of the aqueous layer two more times with 50 mL of fresh ethyl acetate.
-
-
Drying and Concentration:
-
Pool all three ethyl acetate fractions.
-
Dry the combined organic phase by passing it through a column containing anhydrous sodium sulfate.
-
Evaporate the dried ethyl acetate extract to complete dryness under reduced pressure (<40°C) to yield the crude extract.
-
-
Quantification: Dissolve a known mass of the crude extract in a known volume of methanol for preliminary quantification via HPLC.
Troubleshooting Decision Tree for Low Yield
Use this logical guide to diagnose the source of your low recovery issue.
Caption: Decision tree for troubleshooting low recovery yields.
Protocol 2: HPLC-DAD Quantification of Isomorellic Acid
This method provides a baseline for the accurate quantification of your final product. A similar methodology has been validated for other complex triterpenes.[7][9]
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
-
0-20 min: 70% B to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% B to 70% B
-
26-30 min: Re-equilibrate at 70% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the UV absorbance maximum for isomorellic acid (determine by running a DAD scan on a purified fraction; likely between 240-360 nm).
-
Quantification: Prepare a calibration curve using an isolated and purified isomorellic acid standard of known concentration (e.g., 1, 5, 10, 25, 50 µg/mL). Calculate the concentration in your samples by comparing the peak area to the standard curve.
References
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Ma, Y., Liu, D. (2008). Determination and pharmacokinetics of isoferulic acid in rat plasma by high-performance liquid chromatography after oral administration of isoferulic acid and Rhizoma Cimicifugae extract. PubMed. Available at: [Link]
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National Center for Biotechnology Information (2024). Isomorellic acid. PubChem Compound Database. Available at: [Link]
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Sprea, D., et al. (2021). Crystal Structure, Spectroscopic Characterization, Antioxidant and Cytotoxic Activity of New Mg(II) and Mn(II)/Na(I) Complexes of Isoferulic Acid. Molecules. Available at: [Link]
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National Center for Biotechnology Information (2024). Isoferulic acid. PubChem Compound Database. Available at: [Link]
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Li, Y., et al. (2014). Separation and Purification of Ursolic Acid from Cynomorium songaricum Exacts with Macroporous Resins. Scientific Research Publishing. Available at: [Link]
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Taralkar, S.V., Chattopadhyay, S. (2012). A HPLC Method for Determination of Ursolic Acid and Betulinic Acids from their Methanolic Extracts of Vitex Negundo Linn. OMICS International. Available at: [Link]
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Hazarika, M., et al. (2021). Phytochemicals and Biological Activities of Garcinia morella (Gaertn.) Desr.: A Review. Molecules. Available at: [Link]
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D'Souza, L., et al. (2023). Quantification of Ursolic Acid from Different Geographical Locations in Order Myrtales. Open Science Publications. Available at: [Link]
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Maurya, A., Srivastava, S.K. (2012). Determination of Ursolic Acid and Ursolic Acid Lactone in the Leaves of Eucalyptus tereticornis by HPLC. SciELO. Available at: [Link]
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Tourabi, M., et al. (2024). Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content. Environmental Science and Pollution Research. Available at: [Link]
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Fernández, J., et al. (2024). Optimization of a Pressurized Extraction Process Based on a Ternary Solvent System for the Recovery of Neuroprotective Compounds from Eucalyptus marginata Leaves. Digital CSIC. Available at: [Link]
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Rahman, M., et al. (2016). Troubleshooting for the observed problems in processing latex concentrate from natural resource. ResearchGate. Available at: [Link]
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Altemimi, A., et al. (2017). Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. IntechOpen. Available at: [Link]
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Al-Khayri, J.M., et al. (2021). Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening. Molecules. Available at: [Link]
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Massini, L., et al. (2023). Optimization of Process Variables for the Sustainable Extraction of Phenolic Compounds from Chicory and Fennel By-Products. MDPI. Available at: [Link]
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ResearchGate (n.d.). Proposed degradation pathways: (a) ferulic acid, (b) syringic acid. ResearchGate. Available at: [Link]
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Abu-Bakar, N., et al. (2023). A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps. Molecules. Available at: [Link]
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Zhang, Q.W., et al. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine. Available at: [Link]
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Delita, N., et al. (2020). Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Pharmacognosy Journal. Available at: [Link]
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Ferreira, I., et al. (2023). Degradation Mechanisms of Bioactive Compounds. Encyclopedia.pub. Available at: [Link]
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Request PDF (n.d.). Chemical constituents from the latex of Garcinia parvifolia and their anti-Unfolded Protein Response activity. ResearchGate. Available at: [Link]
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Ali, M., et al. (2024). Extraction of bioactive compounds from Garcinia mangostana L., using green technologies: a comprehensive analysis. Future Foods. Available at: [Link]
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Szymański, Ł., et al. (2022). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Molecules. Available at: [Link]
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Sharma, K., et al. (2019). Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. Foods. Available at: [Link]
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Mattioli, R., et al. (2021). Anthocyanins: Factors Affecting Their Stability and Degradation. Molecules. Available at: [Link]
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Zhang, Y., et al. (2022). A study on the factors influencing the preservation rate of ascorbic acid in acerola cherry pulp. Food Science and Technology. Available at: [Link]
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Zorić, Z., et al. (2014). Kinetics of the Degradation of Anthocyanins, Phenolic Acids and Flavonols During Heat Treatments of Freeze-Dried Sour Cherry Mar. Food Technology and Biotechnology. Available at: [Link]
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Kumar, P.R.A., et al. (2019). Advances in various techniques for isolation and purification of sterols. Journal of Food Science and Technology. Available at: [Link]
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Stanković, M., et al. (2022). Optimization of Deep Eutectic Solvent Extraction of Phenolic Acids and Tannins from Alchemilla vulgaris L. MDPI. Available at: [Link]
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Jurikova, T., et al. (2012). Comparison of Various Easy-to-Use Procedures for Extraction of Phenols from Apricot Fruits. Molecules. Available at: [Link]
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Okwulehie, I.K., et al. (2018). Effect of Extraction Solvents on Bioactive Compounds and Antimicrobial Activities of Two Varieties of Garcinia kola (heckel) OBOWO 02 (soft and less bitter) and OBOWO 03 (Hard and Very Bitter). ResearchGate. Available at: [Link]
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Marimuthu, S., et al. (2016). Chemical composition, larvicidal and antioxidant activities of latex from Garcinia morella (Gaertn.) Desr. ResearchGate. Available at: [Link]
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Stracke, M.P., et al. (2021). Extraction and Characterization of latex from the Euphorbia Tirucalli. International Journal of Development Research. Available at: [Link]
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Validation & Comparative
Unveiling the Architecture of Isomorellic Acid: A Comparative Guide to Structural Confirmation
For the attention of: Researchers, scientists, and drug development professionals.
In the intricate world of natural product chemistry, the unambiguous determination of a molecule's three-dimensional structure is paramount. It is the foundational step that underpins all subsequent research, from understanding biological activity to enabling synthetic replication. Isomorellic acid, a complex xanthone natural product, presents a fascinating case study in structural elucidation. While a rich tapestry of spectroscopic data has defined its chemical identity, publicly accessible X-ray crystallography data for isomorellic acid remains elusive.
This guide, therefore, embarks on a comparative analysis of the methodologies available for the structural confirmation of isomorellic acid. We will first detail the "gold standard" technique of single-crystal X-ray diffraction, presenting a comprehensive, albeit hypothetical, workflow for its application to this molecule. Subsequently, we will delve into the powerful spectroscopic techniques of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which have been the cornerstones of structural elucidation for countless natural products, including, most likely, isomorellic acid itself. Through this comparative lens, we aim to provide researchers with the insights needed to select the most appropriate analytical tools for their own investigations into complex molecular architectures.
The Definitive Answer: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction stands as the unequivocal method for determining the absolute three-dimensional structure of a molecule.[1][2] It provides precise information on bond lengths, bond angles, and stereochemistry, offering a level of detail that other techniques can only infer.[3] The primary challenge, however, lies in obtaining a single crystal of sufficient size and quality, a process that can be particularly arduous for complex natural products.[1][4]
Hypothetical Experimental Protocol for X-ray Crystallography of Isomorellic Acid
1. Crystal Growth: The Critical First Step
The journey to a crystal structure begins with the meticulous process of crystallization. The goal is to encourage the highly ordered, three-dimensional lattice required for diffraction.
-
Solvent Selection: A systematic screening of solvents and solvent systems is crucial. For a molecule like isomorellic acid (C33H36O8), a range of solvents from nonpolar (e.g., hexane, toluene) to polar (e.g., ethyl acetate, acetone, methanol, acetonitrile) should be explored. Co-solvent systems, where two or more solvents are mixed, often yield high-quality crystals.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of isomorellic acid in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly over days or weeks. This gradual increase in concentration can promote the formation of well-ordered crystals.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A small drop of the isomorellic acid solution is placed on a siliconized glass slide and inverted over a reservoir containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant's vapor into the drop gradually decreases the solubility of the isomorellic acid, inducing crystallization.
-
Cooling: A saturated solution of isomorellic acid is prepared at an elevated temperature and then slowly cooled. The decrease in solubility at lower temperatures can lead to crystal formation.
-
2. Data Collection: Capturing the Diffraction Pattern
Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted and exposed to a focused beam of X-rays.[3]
-
Mounting: The crystal is carefully mounted on a goniometer head, often using a cryoloop after being coated in a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures (typically 100 K).
-
X-ray Source: A modern diffractometer equipped with a microfocus X-ray source (e.g., Cu Kα or Mo Kα radiation) is used.
-
Data Acquisition: The crystal is rotated in the X-ray beam, and the diffraction pattern—a series of spots of varying intensity—is recorded on a detector (e.g., a CCD or CMOS detector).[5] A full sphere of data is collected by rotating the crystal through a series of angles.
3. Structure Solution and Refinement: From Diffraction to 3D Model
The collected diffraction data is then processed to generate a three-dimensional model of the electron density within the crystal, from which the atomic positions can be determined.
-
Data Reduction and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using least-squares methods to improve the fit between the calculated and observed diffraction data. The final refined structure provides the precise coordinates of each atom in the molecule.
Caption: Workflow for Single-Crystal X-ray Crystallography.
The Workhorses of Structure Elucidation: NMR and Mass Spectrometry
In the absence of a crystal structure, NMR and Mass Spectrometry provide the essential data to piece together the molecular puzzle of natural products.[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution.[9][10] It provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C) and their connectivity.
1. Sample Preparation:
-
A small amount (typically 1-5 mg) of purified isomorellic acid is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube. The choice of solvent is critical to ensure good solubility and minimal overlapping signals with the analyte.[11]
2. Data Acquisition:
A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D NMR:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons (through spin-spin coupling).
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Distinguishes between CH, CH₂, and CH₃ groups.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for connecting different molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing key information about the molecule's stereochemistry and conformation.
-
3. Spectral Interpretation:
The collected spectra are analyzed in a stepwise manner to assemble the structure of isomorellic acid. This involves assigning all ¹H and ¹³C chemical shifts and using the correlations from the 2D spectra to connect the individual spin systems into the final molecular structure.
Caption: Workflow for NMR-based Structural Elucidation.
Mass Spectrometry (MS): Determining the Molecular Formula and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound.[12][13] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confident determination of the molecular formula.[8] Tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns.[7]
1. Sample Preparation and Introduction:
-
A small amount of purified isomorellic acid (micrograms or less) is dissolved in a suitable solvent (e.g., methanol, acetonitrile).
-
The solution is introduced into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatography (LC) system (LC-MS).
2. Ionization:
The sample is ionized using a soft ionization technique to minimize fragmentation of the molecular ion.
-
ESI (Electrospray Ionization): Ideal for polar and thermally labile molecules.
-
APCI (Atmospheric Pressure Chemical Ionization): Suitable for less polar molecules.
3. Mass Analysis:
The ions are separated based on their mass-to-charge ratio (m/z).
-
High-Resolution Mass Analysis (e.g., TOF, Orbitrap): The accurate mass of the molecular ion is measured to determine the elemental composition (e.g., C₃₃H₃₆O₈ for isomorellic acid).[14]
-
Tandem Mass Spectrometry (MS/MS): The molecular ion is isolated, fragmented (e.g., via collision-induced dissociation, CID), and the masses of the fragment ions are analyzed. This fragmentation pattern provides clues about the different structural motifs within the molecule.[15]
4. Data Analysis:
-
The accurate mass data is used to calculate the molecular formula.
-
The MS/MS fragmentation pattern is analyzed to identify characteristic losses and fragment ions, which are then pieced together to support the proposed structure.
Caption: Workflow for Mass Spectrometry Analysis.
Comparative Analysis of Structural Elucidation Techniques
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Sample Requirement | Single crystal (>0.1 mm), high purity | 1-5 mg, high purity, soluble | ng to µg, moderate purity |
| Physical State | Solid (crystalline) | Solution | Solution/Solid |
| Information Obtained | 3D structure, absolute configuration, bond lengths/angles | Connectivity, stereochemistry, conformation in solution | Molecular formula, fragmentation patterns, elemental composition |
| Strengths | Unambiguous structure determination | Provides detailed structural information in solution | High sensitivity, accurate mass determination |
| Limitations | Crystal growth can be a major bottleneck | Lower sensitivity, complex spectra for large molecules | Indirect structural information, isomers can be challenging to differentiate[16][17] |
| Typical Application | Final, definitive structural proof | Primary tool for de novo structure elucidation | First step in characterization, confirmation of molecular weight |
Conclusion
The structural confirmation of a complex natural product like isomorellic acid is a multifaceted endeavor that relies on the synergistic application of modern analytical techniques. While single-crystal X-ray crystallography remains the undisputed gold standard for providing a definitive three-dimensional structure, its application is contingent on the often-challenging process of obtaining suitable crystals.
In the absence of such data for isomorellic acid, NMR spectroscopy and mass spectrometry serve as the foundational pillars of its structural elucidation. Mass spectrometry provides the crucial starting point by defining the molecular formula, while a comprehensive suite of 1D and 2D NMR experiments allows for the meticulous assembly of the molecular skeleton and the determination of its relative stereochemistry.
For researchers in natural product chemistry and drug development, a thorough understanding of the strengths and limitations of each of these techniques is essential. This comparative guide provides the foundational knowledge and experimental frameworks to confidently approach the structural characterization of even the most complex molecular architectures, paving the way for future discoveries and innovations.
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Slepokura, K., & Barys, M. (2021). Crystal Structure, Spectroscopic Characterization, Antioxidant and Cytotoxic Activity of New Mg(II) and Mn(II)/Na(I) Complexes of Isoferulic Acid. PubMed. Retrieved from [Link]
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IUCr Journals. (n.d.). Crystallizing natural products via high-throughput nanodroplet crystallisation protocols. Retrieved from [Link]
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van der Hooft, J. J. J., & Loo, J. A. (2014). Mass spectrometry of Natural Products: Current, Emerging and Future Technologies. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structure of isoferulic acid (IFA). Retrieved from [Link]
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Obregón-Mendoza, M. A., et al. (2018). Crystal Structure, Synthesis and Biological Activity of Ether and Ester Trans-Ferulic Acid Derivatives. SCIRP. Retrieved from [Link]
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A Senior Application Scientist's Guide to Verifying Isomorellic Acid Purity (>98%) via HPLC-DAD
Executive Summary: The Imperative for Purity in Natural Product Research
This guide provides an in-depth, experience-driven protocol for the verification of Isomorellic acid purity, establishing a benchmark of >98%. We will focus on High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) as the primary analytical tool. Its robustness, quantitative power, and spectral analysis capabilities make it exceptionally well-suited for this purpose. Furthermore, we will objectively compare the HPLC-DAD methodology against alternative techniques—Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Thin-Layer Chromatography (TLC)—to provide a comprehensive perspective for method selection based on specific laboratory needs, from high-throughput screening to definitive structural elucidation.
Foundational Principles: Why HPLC-DAD for Purity Determination?
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating components within a mixture.[3][4] The choice of a Diode-Array Detector (DAD) elevates this separation into a powerful analytical system for purity assessment.
-
Chromatographic Separation: The core principle involves passing a sample (the mobile phase) through a column packed with a stationary phase. For a molecule like Isomorellic acid, which possesses moderate polarity, a reversed-phase (RP) C18 column is the logical choice. The nonpolar C18 stationary phase retains the analyte based on hydrophobic interactions. By using a polar mobile phase (e.g., a mixture of water and acetonitrile), we can carefully control the elution of Isomorellic acid and any potential impurities.
-
Quantitative Detection: As components elute from the column, they pass through the DAD flow cell. The detector measures the absorbance of light across a spectrum of wavelengths simultaneously. This provides a chromatogram where the area under each peak is directly proportional to the concentration of the corresponding compound, allowing for precise quantification.
-
The DAD Advantage—Peak Purity Analysis: Unlike a standard UV-Vis detector that monitors at a single wavelength, the DAD acquires a full UV-Vis spectrum for every point across an eluting peak.[5][6] This is a self-validating feature; if the peak is pure (i.e., consists of only one compound), the UV-Vis spectra taken at the upslope, apex, and downslope of the peak will be identical. Any significant deviation indicates the presence of a co-eluting impurity, a critical piece of information that a single-wavelength detector would miss.
The logical workflow for verifying the purity of a compound like Isomorellic acid using HPLC-DAD is a systematic process designed to ensure reliable and reproducible results.
Experimental Protocol: The Validated HPLC-DAD Method
This protocol is designed to be robust and compliant with the principles outlined in international guidelines on analytical method validation, such as those from the ICH.[7][8]
Instrumentation and Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD).[6]
-
Column: Reversed-Phase C18 column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size).
-
Reagents:
-
Isomorellic Acid Reference Standard (>99.5% purity).
-
Acetonitrile (HPLC Grade).
-
Methanol (HPLC Grade).
-
Water (HPLC Grade or Milli-Q).
-
Formic Acid (ACS Grade).
-
Chromatographic Conditions
The selection of these parameters is causal. Formic acid is added to the aqueous mobile phase to acidify it (pH ~2.7), which suppresses the ionization of the carboxylic acid moiety on Isomorellic acid. This ensures a single, sharp peak shape and reproducible retention times. A gradient elution is employed to ensure that any earlier-eluting polar impurities and later-eluting nonpolar impurities are effectively separated from the main analyte peak within a reasonable run time.
| Parameter | Setting | Rationale |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidified aqueous phase to ensure sharp peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for eluting the analyte from the C18 column. |
| Gradient Elution | 0-2 min: 70% B; 2-15 min: 70-95% B; 15-20 min: 95% B; 20-22 min: 95-70% B; 22-25 min: 70% B | Provides optimal separation of Isomorellic acid from potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Ensures retention time stability and reproducibility. |
| Injection Volume | 10 µL | A small volume to prevent peak distortion and column overloading. |
| DAD Wavelength | Detection: 280 nm. Spectral Range: 190-400 nm | 280 nm provides strong absorbance for the xanthone core. The full range is captured for peak purity analysis. |
Step-by-Step Methodology
-
Solution Preparation:
-
Prepare a stock solution of the Isomorellic Acid Reference Standard at 1.0 mg/mL in Methanol.
-
Prepare the test sample of Isomorellic acid at a concentration of 1.0 mg/mL in Methanol.
-
Filter all solutions through a 0.45 µm syringe filter before placing them in HPLC vials to prevent particulates from damaging the column.[4]
-
-
System Suitability Testing (SST):
-
This step is a mandatory self-validation of the system's performance before analyzing any test samples.[9]
-
Make five replicate injections of the Reference Standard solution.
-
The system is deemed suitable for use only if the following criteria are met.
-
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, indicating good chromatographic conditions. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| RSD of Peak Area | ≤ 1.0% | Demonstrates the precision and reproducibility of the injector and detector. |
-
Sample Analysis:
-
Once the SST criteria are passed, inject the test sample solution in duplicate.
-
Acquire the chromatogram and the DAD spectral data.
-
-
Data Processing and Purity Calculation:
-
Integrate all peaks in the chromatogram that are above the limit of quantification (LOQ).
-
Calculate the purity of Isomorellic acid using the area normalization method with the following formula:
% Purity = (Area of Isomorellic Acid Peak / Sum of All Peak Areas) x 100
-
Perform DAD peak purity analysis on the Isomorellic acid peak to confirm the absence of co-eluting impurities. The peak purity factor should be ≥ 990 (on a scale of 1000) for a high-confidence result.
-
Interpreting the Results: A Hypothetical Example
Below is a table of hypothetical data from an analysis of a batch of Isomorellic acid.
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % |
| 1 | 4.52 | 15.6 | 0.15% |
| 2 (Isomorellic Acid) | 10.87 | 10350.2 | 99.24% |
| 3 | 12.15 | 45.1 | 0.43% |
| 4 | 14.33 | 18.8 | 0.18% |
| Total | 10429.7 | 100.00% |
In this example, the purity is calculated to be 99.24%, which meets the >98% specification. The DAD peak purity analysis for the peak at 10.87 min would then be used to confirm this result.
A Comparative Analysis of Purity Verification Techniques
While HPLC-DAD is a robust and reliable method, the choice of analytical technique often involves a trade-off between speed, cost, and the level of information required.
| Feature | HPLC-DAD | UPLC-MS | Thin-Layer Chromatography (TLC) |
| Principle | High-resolution liquid separation with UV-Vis spectral detection. | Ultra-high resolution separation coupled with mass-based detection. | Simple liquid separation on a plate, visualized with UV light or stains. |
| Purity Analysis | Quantitative (% area), with excellent peak purity verification via DAD spectra. | Quantitative, with definitive impurity identification via mass-to-charge ratio (m/z). | Qualitative or semi-quantitative at best; purity assessed by the presence of secondary spots. |
| Speed | Moderate (e.g., 25 min/sample). | Very Fast (e.g., <5 min/sample). | Fast for multiple samples run in parallel. |
| Cost | Medium capital and operational cost. | High capital and operational cost. | Very low cost. |
| Best For... | Routine QC, release testing, and purity certification where impurity structures are generally known. | Impurity profiling, identifying unknown degradation products, and metabolomics. | Rapid screening of synthesis reactions or crude extract fractionation. |
| Limitation | Cannot definitively identify unknown impurities without a reference standard. | Complexity of instrumentation and data analysis. | Low resolution, not suitable for complex mixtures or accurate quantification. |
Conclusion: A Commitment to Analytical Excellence
Verifying the purity of Isomorellic acid to a standard of >98% is a critical step in advancing its research and development. The HPLC-DAD method detailed here provides a reliable, robust, and self-validating system for achieving this. It offers an optimal balance of quantitative accuracy, spectral confirmation of peak identity, and operational accessibility. By understanding the causality behind the experimental parameters and grounding the protocol in established validation principles, researchers can generate data that is not only accurate but also defensible. While techniques like UPLC-MS offer deeper structural insights, HPLC-DAD remains the gold standard for routine, high-confidence purity assessment in the modern pharmaceutical and natural products laboratory.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5366120, Isomorellic acid. Retrieved February 21, 2026, from [Link]
-
Wikipedia. (2023, March 5). Isoferulic acid. Retrieved February 21, 2026, from [Link]
-
FooDB. (2010, April 8). Showing Compound Isomorellic acid (FDB002660). Retrieved February 21, 2026, from [Link]
-
IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved February 21, 2026, from [Link]
-
Napolitano, J. G., et al. (2012). Analysis and Purification of Bioactive Natural Products: The AnaPurNa Study. Journal of Natural Products, 75(6), 1218–1227. [Link]
-
Zhang, L., et al. (2005). Determining the purity of samples from natural products by coupling HPLC and CCD spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 37(2), 377-383. [Link]
-
Seren, M. (2024). Modern Approaches to Isolation and Purification in Natural Products Chemistry. Alternative & Integrative Medicine, 13(6). [Link]
-
Patel, K., & Patel, P. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. International Journal of Pharmaceutical Erudition, 11(3), 01-10. [Link]
-
Sharma, A., & Singh, S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 18-24. [Link]
-
Rajmane, A. D., & Shinde, K. P. (2020). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 10(2), 78-83. [Link]
-
Abdelmohsen, U. R., Sayed, A. M., & Elmaidomy, A. H. (2022). Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. Frontiers in Natural Products, 1, 873808. [Link]
-
Soni, R., & Kumar, R. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
-
Pathogenia. (n.d.). Purity Assay (Natural Health Products). Retrieved February 21, 2026, from [Link]
-
Murthy, H. N., et al. (2020). Phytochemicals and Biological Activities of Garcinia morella (Gaertn.) Desr.: A Review. Molecules, 25(23), 5697. [Link]
-
Wang, Y., et al. (2022). Detection, isolation, and characterization of a novel impurity from several folic acid products. Journal of Pharmaceutical and Biomedical Analysis, 215, 114757. [Link]
-
Mangi, S., et al. (2022). AN EFFICIENT DETERMINATION OF PHENOLIC COMPOUNDS BY HPLC-DAD AND THEIR BIOACTIVITY ASSAY FROM A EUCALYPTUS TERETICORNIS. The Professional Medical Journal, 29(12), 1845-1851. [Link]
-
Murthy, H. N., et al. (2020). Phytochemicals and Biological Activities of Garcinia morella (Gaertn.) Desr.: A Review. Molecules, 25(23). [Link]
-
Reyes, A., et al. (2025). A multi-technique strategy for the identification and quantification of carboxylic acids and aromatic compounds in Kraft black liquor. Journal of Chromatography B. [Link]
-
Pharmaffiliates. (n.d.). ferulic acid and its Impurities. Retrieved February 21, 2026, from [Link]
-
Devi, H. S., et al. (2019). Phenolic profiling of fruit extracts: A discriminative peak analysis through diode array detection in HPLC analysis. Chemical Science Review and Letters, 8(29), 91-99. [Link]
-
Murthy, H. N., et al. (2021). Phytochemicals and Biological Activities of Garcinia morella (Gaertn.) Desr.: A Review. Molecules, 25(23). [Link]
-
Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248–1263. [Link]
-
de Oliveira, G. R., et al. (2022). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Food Research International, 156, 111169. [Link]
-
Murthy, H. N., et al. (2020). Biological activities of extracts and compounds isolated from Garcinia morella. ResearchGate. [Link]
-
Stanciu, G. D., et al. (2025). From Chemical Composition to Biological Activity: Phytochemical, Antioxidant, and Antimicrobial Comparison of Matricaria chamomilla and Tripleurospermum inodorum. MDPI. [Link]
-
da Silva, A. C. S., et al. (2025). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). MDPI. [Link]
-
Armijos-Gonzalez, C., et al. (2025). Relationship Between Bioactive Compounds and Biological Activities (Antioxidant, Antimicrobial, Antihaemolytic) of 'Colcas' Fruits at Different Stages of Maturity. MDPI. [Link]
Sources
- 1. Phytochemicals and Biological Activities of Garcinia morella (Gaertn.) Desr.: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. hilarispublisher.com [hilarispublisher.com]
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- 5. actascientific.com [actascientific.com]
- 6. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. researchgate.net [researchgate.net]
- 9. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of Isomorellic Acid
Executive Summary & Chemical Identity
Isomorellic acid (C₃₃H₃₆O₈) is a natural cytotoxic caged xanthone derived from Garcinia species.[1] It is a structural isomer of gambogic acid and possesses potent anticancer properties, functioning primarily as an apoptosis inducer.
Critical Distinction: Do not confuse Isomorellic Acid with Isoferulic Acid. The latter is a mild cinnamic acid derivative; Isomorellic Acid is a high-potency cytotoxic agent.[1] All disposal procedures must treat this substance as Hazardous Drug (HD) Waste due to its biological activity against mammalian cells.[1]
Physical & Chemical Safety Profile
| Property | Specification | Operational Implication |
| CAS Number | 173932-75-7 (Stereoisomer dependent) | Use CAS for waste manifesting; if unavailable, list as "Cytotoxic Xanthone Derivative."[1][2] |
| Molecular Weight | 560.64 g/mol | High MW implies low volatility; inhalation risk is primarily from dust/aerosols.[1] |
| Solubility | DMSO, Ethanol, Methanol | Insoluble in water. Do not attempt to wash down drains. |
| Appearance | Yellow/Orange Solid | Visual identification of spills is high-contrast.[1] |
| Hazard Class | 6.1 (Toxic) / Cytotoxic | Requires segregation from general organic waste.[1] |
Risk Assessment & Containment Strategy
The "Why" Behind the Protocol: Isomorellic acid functions by inhibiting anti-apoptotic proteins (e.g., Bcl-2 family) or targeting transferrin receptors.[1][2] Improper disposal into general solvent waste streams poses a risk of downstream exposure to waste management personnel who may not be equipped for cytotoxic handling.
Mandatory PPE (Personal Protective Equipment)[1][2]
-
Respiratory: N95 minimum; P100/HEPA respirator recommended if handling open powder outside a fume hood.[1]
-
Dermal: Double-gloving (Nitrile, >5 mil thickness).[1]
-
Body: Tyvek® lab coat or impervious gown with closed front.[1]
-
Eye: Chemical splash goggles (Safety glasses are insufficient for powder handling).[1]
Disposal Workflow: The "Cradle-to-Grave" Protocol[1][2]
The following workflow enforces a strict separation between "Trace" waste (empty containers) and "Bulk" waste (stock solutions/solids).
Step 1: Waste Segregation (The Decision Matrix)[1][2]
-
Bulk Waste: Any vial containing >3% residual volume, stock solutions, or contaminated spill cleanup materials.
-
Action: Must go to High-Temperature Incineration .[1]
-
-
Trace Waste: Empty vials, pipettes, and gloves with no visible residue.
-
Action: Dispose of in designated "Chemotherapy/Cytotoxic" waste bins (Yellow/Purple bins depending on regional regulations).
-
Step 2: Chemical Deactivation (Surface Cleaning)
Since Isomorellic acid is insoluble in water, simple soap and water are ineffective for decontaminating surfaces.[2]
-
Solubilize: Apply 70% Ethanol or DMSO to the contaminated surface to lift the hydrophobic compound.
-
Oxidize: Follow immediately with 10% Sodium Hypochlorite (Bleach) solution.[1] The strong oxidizer breaks down the xanthone cage structure, reducing biological potency.
-
Rinse: Final wipe with water to remove bleach residue.[1]
Step 3: Packaging for Handoff[1][2]
-
Liquids: Collect in HDPE containers labeled "CYTOTOXIC WASTE - DO NOT RECYCLE."
-
Solids: Double-bag in 4-mil polyethylene bags.
-
Labeling: Must include the GHS "Toxic" skull-and-crossbones and the specific text: "Contains Isomorellic Acid - Cytotoxic Agent."[1][2]
Visualized Operational Workflow
The following diagram outlines the decision logic for researchers to ensure compliance.
Figure 1: Decision matrix for Isomorellic Acid waste streams. Note the strict requirement for incineration of bulk waste.
Emergency Procedures: Spill Management
Scenario: A researcher drops a 10mg vial of Isomorellic Acid powder.
-
Evacuate & Isolate: Clear the immediate area (10 ft radius). Post "Do Not Enter" signage.[1]
-
Don PPE: Put on double nitrile gloves, N95 respirator, and safety goggles.
-
Containment (Powder):
-
Cover the spill with a damp paper towel (dampened with Ethanol) to prevent dust generation. Do not dry sweep. [1]
-
Wipe up the powder gently.
-
-
Containment (Liquid):
-
Cover with absorbent pads.[1]
-
-
Decontamination:
-
Disposal: Place all used towels, gloves, and glass shards into a dedicated hazardous waste bag (Yellow/Purple) and seal immediately.
References & Authority
-
PubChem. (2023). Isomorellic acid Compound Summary (CID 5366120).[1] National Center for Biotechnology Information.[1] [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[1][Link][1][2]
-
National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[Link][1][2]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
